p-Bromo-beta-chlorocinnamaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
14063-78-6 |
|---|---|
Molecular Formula |
C9H6BrClO |
Molecular Weight |
245.50 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-3-chloroprop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- |
InChI Key |
BMEIVZSKOZFHRN-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for the target molecule, (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal. The core of this synthesis is the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic and aliphatic compounds. This document outlines the reaction mechanism, a representative experimental protocol, and key data pertinent to the synthesis.
Introduction
(Z)-3-(4-bromophenyl)-3-chloroprop-2-enal is a substituted α,β-unsaturated aldehyde, a class of compounds known for their utility as versatile intermediates in organic synthesis. The presence of a bromine atom, a chlorine atom, and a conjugated aldehyde system makes this molecule a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. The primary route for the synthesis of this and similar β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction of an appropriate acetophenone derivative.
The Vilsmeier-Haack Synthesis Pathway
The synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal is achieved through the Vilsmeier-Haack reaction of 4-bromoacetophenone. This reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as an electrophile, reacting with the enol or enolate form of the acetophenone to yield the target β-chloro-α,β-unsaturated aldehyde after hydrolysis.
Reaction Scheme:
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal based on general procedures for the Vilsmeier-Haack reaction of acetophenones.
Materials:
-
4-Bromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Vilsmeier Reagent
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to colorless complex).
Step 2: Reaction with 4-Bromoacetophenone
-
Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 4-bromoacetophenone to the freshly prepared Vilsmeier reagent at 0 °C dropwise over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the resulting mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal.
Data Presentation
The following table summarizes representative quantitative data for the synthesis. Please note that specific experimental yields and spectroscopic data for the target molecule were not found in the searched literature; therefore, these values are based on typical results for similar Vilsmeier-Haack reactions.
| Parameter | Value |
| Reactants | |
| 4-Bromoacetophenone | 1.0 eq |
| N,N-Dimethylformamide (DMF) | 3.0 eq |
| Phosphorus oxychloride (POCl₃) | 1.2 eq |
| Reaction Conditions | |
| Temperature | Reflux (40-50 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 70-85% (representative) |
| Appearance | Pale yellow solid or oil |
| Spectroscopic Data (Hypothetical) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.5-9.7 (d, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 6.4-6.6 (d, 1H, =CH) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 190-192 (CHO), 150-152 (C-Cl), 135-137 (Ar-C), 131-133 (Ar-CH), 129-131 (Ar-CH), 125-127 (Ar-C-Br), 120-122 (=CH) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~1610 (C=C stretching), ~820 (p-substituted benzene) |
| Mass Spectrum (EI, m/z) | [M]⁺ corresponding to C₉H₆BrClO |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of the target aldehyde.
Stereoselectivity
The stereochemistry of the final product, specifically the formation of the (Z)-isomer, is a critical aspect of this synthesis. The stereochemical outcome of the Vilsmeier-Haack reaction on ketones can be influenced by several factors, including the nature of the substrate, the reaction conditions, and the work-up procedure. While the precise factors governing the stereoselectivity in this specific reaction are not detailed in the available literature, it is often observed that the thermodynamic (Z)-isomer is the major product. Careful control of the reaction temperature and the hydrolysis step may be crucial for maximizing the yield of the desired (Z)-isomer. Further investigation and optimization may be required to achieve high stereoselectivity.
Conclusion
The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of (Z)-3-(4-bromophenyl)-3-chloroprop-2-enal from readily available 4-bromoacetophenone. This technical guide outlines a comprehensive, albeit representative, protocol for this transformation. The resulting α,β-unsaturated aldehyde is a valuable intermediate for further synthetic elaborations, offering access to a wide range of complex molecules relevant to drug discovery and materials science. Further experimental work is recommended to establish the optimal reaction conditions and to fully characterize the final product, with a particular focus on confirming the (Z)-stereochemistry.
A Technical Guide to the Spectroscopic Profile of p-Bromo-β-chlorocinnamaldehyde
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for p-bromo-beta-chlorocinnamaldehyde (C₉H₆BrClO) is available from PubChem.
Table 1: Predicted Mass Spectrometry Data for p-Bromo-β-chlorocinnamaldehyde [1]
| Adduct | m/z |
| [M+H]⁺ | 244.93634 |
| [M+Na]⁺ | 266.91828 |
| [M-H]⁻ | 242.92178 |
| [M+NH₄]⁺ | 261.96288 |
| [M+K]⁺ | 282.89222 |
| [M]⁺ | 243.92851 |
| [M]⁻ | 243.92961 |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. While experimental data for this compound is unavailable, we can predict the expected chemical shifts and splitting patterns by analyzing related compounds.
The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons.
-
Aldehydic Proton (-CHO): This proton is expected to appear as a singlet or a doublet (if coupled to the vinylic proton) in the downfield region, typically around 9.5-10.5 ppm .
-
Vinylic Proton (=CH-): The chemical shift of this proton will be influenced by the adjacent chlorine and the aromatic ring. It is expected to resonate in the range of 6.5-7.5 ppm . Its multiplicity will depend on the coupling with the aldehydic proton.
-
Aromatic Protons (C₆H₄): The p-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the region of 7.0-8.0 ppm .
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.
-
Carbonyl Carbon (C=O): This carbon will have a characteristic chemical shift in the downfield region, anticipated around 190-200 ppm .
-
Vinylic Carbons (-C=C-): The two carbons of the double bond are expected to appear in the 120-150 ppm range.
-
Aromatic Carbons: The aromatic carbons will show signals between 120-140 ppm , with the carbon attached to the bromine atom appearing at a slightly different shift.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
Table 2: Expected IR Absorption Frequencies for p-Bromo-β-chlorocinnamaldehyde
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Aldehyde) | 1680-1710 | Strong absorption, characteristic of a conjugated aldehyde. |
| C=C Stretch (Alkene) | 1600-1650 | Medium to weak absorption. |
| C-H Stretch (Aldehyde) | 2720-2820 and 2820-2920 | Two weak bands, characteristic of the aldehydic C-H bond. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak absorptions. |
| C-Br Stretch | 500-600 | Medium to strong absorption. |
| C-Cl Stretch | 600-800 | Medium to strong absorption. |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for an organic compound like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: Place the NMR tube in the spectrometer's probe.[3] The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Acquire both ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).[3]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.[5] The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.[6]
-
Data Processing: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) inlet. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is first dissolved in a suitable solvent.[7][8]
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).[9][10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[9]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. PubChemLite - this compound (C9H6BrClO) [pubchemlite.lcsb.uni.lu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
CAS number and molecular weight of p-bromo-beta-chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-bromo-β-chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde. This document consolidates available chemical data, proposes a synthetic route, and outlines potential biological activities and relevant experimental protocols based on current literature.
Chemical and Physical Properties
p-Bromo-β-chlorocinnamaldehyde exists as two geometric isomers, (E) and (Z). The following tables summarize the key quantitative data for both isomers.
Table 1: Physicochemical Properties of (E)-p-Bromo-β-chlorocinnamaldehyde
| Property | Value | Reference |
| CAS Number | 161891-31-2 | [1] |
| Molecular Formula | C₉H₆BrClO | [1] |
| Molecular Weight | 245.5 g/mol | [1] |
| IUPAC Name | (2E)-3-(4-bromophenyl)-3-chloro-2-propenal | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
Table 2: Physicochemical Properties of (Z)-p-Bromo-β-chlorocinnamaldehyde
| Property | Value | Reference |
| PubChem CID | 6433595 | |
| Molecular Formula | C₉H₆BrClO | |
| Monoisotopic Mass | 243.92906 Da | |
| IUPAC Name | (2Z)-3-(4-bromophenyl)-3-chloroprop-2-enal |
Synthesis and Experimental Protocols
Proposed Synthesis of (E)-p-bromo-β-chlorocinnamaldehyde
The synthesis could potentially be achieved through a Vilsmeier-Haack type reaction or a variation thereof, starting from 4-bromobenzaldehyde. An alternative approach could involve the direct halogenation of p-bromocinnamaldehyde.
A plausible two-step synthetic approach is outlined below:
-
Synthesis of p-bromocinnamaldehyde: This intermediate can be synthesized via a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetaldehyde in the presence of a base like sodium hydroxide.
-
Chlorination of p-bromocinnamaldehyde: The resulting p-bromocinnamaldehyde could then be subjected to chlorination at the β-position. This might be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride, potentially with a radical initiator like AIBN or under UV irradiation.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of p-bromocinnamaldehyde
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 10%).
-
Cool the mixture in an ice bath and add acetaldehyde (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield p-bromocinnamaldehyde.
-
-
Step 2: Synthesis of (E)-p-bromo-β-chlorocinnamaldehyde
-
Dissolve p-bromocinnamaldehyde (1 equivalent) and N-chlorosuccinimide (1.1 equivalents) in a suitable solvent (e.g., carbon tetrachloride).
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the (E)-p-bromo-β-chlorocinnamaldehyde.
-
Potential Biological Activities and Signaling Pathways
Halogenated derivatives of cinnamaldehyde have been reported to possess significant antimicrobial and anticancer properties. The biological activity is often attributed to the electrophilic nature of the α,β-unsaturated aldehyde moiety, which can react with nucleophilic residues in biological macromolecules.
Antimicrobial Activity
Cinnamaldehyde and its derivatives are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The proposed mechanisms of action include:
-
Inhibition of Cell Division: Halogenated cinnamaldehydes have been shown to target the FtsZ protein, a key component of the bacterial cell division machinery (the divisome).[2] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[2]
-
Disruption of Cell Membrane Integrity: These compounds can interfere with the biosynthesis of essential membrane phospholipids, such as phosphatidylethanolamine and phosphatidylglycerol, thereby compromising cell membrane structure and function.[3]
-
Inhibition of Biofilm Formation: Cinnamaldehyde derivatives have been shown to inhibit biofilm formation in pathogenic bacteria by downregulating genes involved in adhesion and extracellular polymeric substance (EPS) production.
Diagram of Proposed Antimicrobial Mechanism:
Caption: Proposed antimicrobial mechanism of p-bromo-β-chlorocinnamaldehyde.
Experimental Protocol for Antimicrobial Activity Assessment
A general workflow to evaluate the antimicrobial potential of p-bromo-β-chlorocinnamaldehyde is presented below.
Diagram of Antimicrobial Activity Screening Workflow:
Caption: Workflow for assessing antimicrobial and antibiofilm activity.
Spectral Data (Reference)
No specific spectral data for p-bromo-β-chlorocinnamaldehyde was found. However, the ¹H NMR spectrum of the related compound, (E)-3-(4-bromophenyl)acrylaldehyde, can provide an indication of the expected chemical shifts for the aromatic and aldehydic protons.
Table 3: Reference ¹H NMR Data for (E)-3-(4-bromophenyl)acrylaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | 9.69 | d | 7.6 |
| Aromatic-H | 7.46 – 7.52 | m | - |
| Vinylic-H | 7.41 | d | 16.0 |
| Aromatic-H | 7.37 – 7.44 | m | - |
Data obtained from a supporting information file for a research article.
It is anticipated that for p-bromo-β-chlorocinnamaldehyde, the chemical shifts of the vinylic and aldehydic protons would be influenced by the presence of the chlorine atom at the β-position.
References
- 1. (2E)-3-(4-bromophenyl)-3-chloroacrylaldehyde | 161891-31-2 [sigmaaldrich.com]
- 2. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of p-bromo-beta-chlorocinnamaldehyde from p-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-bromo-β-chlorocinnamaldehyde, a valuable intermediate in organic synthesis and drug development. The scientifically most viable and robust method for this transformation is detailed, which involves the Vilsmeier-Haack reaction utilizing p-bromoacetophenone as the starting material, rather than p-bromobenzaldehyde. This document furnishes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.
Introduction
p-Bromo-β-chlorocinnamaldehyde is a substituted α,β-unsaturated aldehyde of significant interest in the synthesis of various heterocyclic compounds and as a potential pharmacophore in drug discovery. Its reactive nature, stemming from the aldehyde, α,β-unsaturated system, and halogen substituents, makes it a versatile building block for creating complex molecular architectures. This guide focuses on the practical synthesis of this compound, providing a scientifically vetted and detailed procedure.
While the direct conversion of p-bromobenzaldehyde to p-bromo-β-chlorocinnamaldehyde is not a standard or efficient transformation, the Vilsmeier-Haack reaction on the readily available p-bromoacetophenone offers a reliable and high-yielding route to the desired product. This reaction introduces the formyl group and the β-chloro substituent in a one-pot procedure.
Reaction Pathway
The synthesis of p-bromo-β-chlorocinnamaldehyde from p-bromoacetophenone proceeds via the Vilsmeier-Haack reaction. The reaction involves the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then reacts with the enol or enolate form of p-bromoacetophenone. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product.
An In-depth Technical Guide to p-Bromo-beta-chlorocinnamaldehyde: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of p-bromo-beta-chlorocinnamaldehyde. Given the limited direct experimental data on this specific compound, this guide synthesizes information from publicly available data on its isomers and structurally related molecules to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar halogenated cinnamaldehyde derivatives in drug discovery and development.
Physicochemical Properties
Table 1: Core Physicochemical Properties of this compound and Related Compounds
| Property | This compound ((Z)-3-(4-bromophenyl)-3-chloroprop-2-enal) | 4-Bromocinnamaldehyde | 4-Chlorocinnamaldehyde | alpha-Bromocinnamaldehyde |
| Molecular Formula | C₉H₆BrClO[1] | C₉H₇BrO[2] | C₉H₇ClO | C₉H₇BrO[3] |
| Molecular Weight | 245.50 g/mol (Calculated) | 211.06 g/mol [2] | 166.60 g/mol | 211.06 g/mol [3] |
| Appearance | Predicted: Solid | Light Yellow Solid[2] | Solid | Solid[3] |
| Melting Point | Not available | 70-74 °C[2] | 57-63 °C | 66-68 °C[3] |
| Boiling Point | Not available | 310.5±17.0 °C (Predicted)[2] | Not available | Not available |
| Solubility | Predicted: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane[2] | Chloroform, Dichloromethane, Ethyl Acetate, Hexane[2] | Not available | Not available |
| CAS Number | Not available | 49678-04-8[2] | 49678-02-6 | 5443-49-2[3] |
Spectroscopic Characterization
Direct spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the known spectra of cinnamaldehyde and the predictable effects of the halogen substituents.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The aldehydic proton should appear as a doublet in the downfield region, typically between 9.5 and 10.0 ppm. The vinylic protons will likely appear as doublets in the range of 6.5 to 7.8 ppm, with the coupling constant indicating the stereochemistry of the double bond. The aromatic protons on the p-bromophenyl ring would be expected to show a characteristic AA'BB' system, with two doublets in the aromatic region (7.0-8.0 ppm).
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the most downfield position, likely above 190 ppm. The carbons of the double bond should appear between 125 and 155 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the conjugated aldehyde, typically in the region of 1670-1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will likely appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are expected around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will show two weak bands around 2720 and 2820 cm⁻¹. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
2.4. Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. Fragmentation would likely involve the loss of CO, Cl, Br, and cleavage of the side chain. Predicted mass-to-charge ratios for various adducts are available in public databases[1].
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be designed based on established methods for the synthesis of halogenated cinnamaldehydes. The following is a proposed experimental protocol.
3.1. Proposed Synthesis of this compound
This proposed synthesis involves a two-step process: the Vilsmeier-Haack reaction of 4-bromoacetophenone to introduce the chloro-aldehyde functionality, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form the double bond.
Step 1: Synthesis of 3-chloro-3-(4-bromophenyl)acrylaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 4-bromoacetophenone (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Characterization of the Intermediate
The structure of the synthesized 3-chloro-3-(4-bromophenyl)acrylaldehyde should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in the spectroscopic characterization section.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Drug Development Potential
While there is no specific research on the biological activities of this compound, the broader class of cinnamaldehyde and its derivatives has been extensively studied and shown to possess a wide range of pharmacological effects. These compounds are known to exhibit antibacterial, antifungal, antioxidant, and anticancer properties[4][5].
The biological activity of cinnamaldehydes is often attributed to the presence of the α,β-unsaturated aldehyde moiety, which can act as a Michael acceptor. This allows the molecule to react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids, leading to the modulation of various cellular pathways.
4.1. Potential Antimicrobial Activity
Cinnamaldehyde and its derivatives have demonstrated efficacy against a variety of pathogenic bacteria and fungi. The introduction of halogen atoms onto the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency. It is plausible that this compound could exhibit significant antimicrobial activity.
4.2. Potential Anticancer Activity
Numerous studies have reported the anticancer effects of cinnamaldehyde derivatives in various cancer cell lines and animal models[5][6][7]. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The halogen substituents on this compound could influence its interaction with cellular targets and potentially lead to potent anticancer activity.
4.3. Potential Antioxidant and Anti-inflammatory Activity
Cinnamaldehyde has been shown to possess antioxidant properties by scavenging free radicals and upregulating antioxidant defense mechanisms. It can also exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK[7]. The specific substitution pattern of this compound may influence these activities.
4.4. Signaling Pathways
The α,β-unsaturated aldehyde structure of cinnamaldehyde and its derivatives makes them reactive towards cellular nucleophiles, particularly cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress response.
Caption: Plausible mechanism of action for this compound.
Conclusion
This compound is a halogenated derivative of cinnamaldehyde with potential for further investigation in the field of drug discovery. While direct experimental data is scarce, this guide provides a comprehensive predictive overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and its potential biological activities based on the extensive literature on related compounds. The unique substitution pattern of a bromo group on the phenyl ring and a chloro group at the beta position of the aldehyde may confer novel and potent biological activities. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic potential in various disease models.
References
- 1. PubChemLite - this compound (C9H6BrClO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromocinnamaldehyde | 49678-04-8 [chemicalbook.com]
- 3. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis [frontiersin.org]
- 6. Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of p-Bromo-beta-chlorocinnamaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of p-bromo-beta-chlorocinnamaldehyde derivatives. Cinnamaldehyde and its analogs are a class of compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. The introduction of halogen substituents, such as bromine and chlorine, can modulate the biological properties of the parent molecule, potentially enhancing its efficacy and specificity. This document outlines the key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this area.
Biological Activities of Halogenated Cinnamaldehyde Derivatives
Derivatives of cinnamaldehyde have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a p-bromo substitution on the phenyl ring and a beta-chloro substitution on the propenal backbone can influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.
Antimicrobial Activity
Halogenated cinnamaldehyde derivatives have shown promise as antimicrobial agents. For instance, a study on cinnamaldehyde analogs demonstrated that a 4-bromophenyl-substituted derivative exhibited potent antimicrobial activity against the critical priority pathogen Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL[1]. The proposed mechanism of action for some cinnamaldehyde derivatives involves the inhibition of the bacterial cell division protein FtsZ[1]. The electrophilic nature of the α,β-unsaturated aldehyde moiety is also thought to contribute to its antimicrobial effects by interacting with cellular nucleophiles.
Anticancer Activity
The anticancer potential of cinnamaldehyde and its derivatives is an active area of research. These compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines[2][3][4]. The underlying mechanisms are often multifactorial, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death. While specific data for this compound is limited, related chalcone derivatives of cinnamaldehyde have demonstrated cytotoxic effects against human colon cancer cells (Caco-2), with IC50 values as low as 32.19 µM[5].
Anti-inflammatory Activity
Data Presentation: Biological Activity of Cinnamaldehyde Derivatives
The following tables summarize the quantitative data available for bromo- and chloro-substituted cinnamaldehyde derivatives and related compounds.
Table 1: Antimicrobial Activity of Halogenated Cinnamaldehyde Analogs
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 4-Bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | 32 | [1] |
| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 (μmol/mL) | [10] |
| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 (μmol/mL) | [10] |
Table 2: Anticancer Activity of Cinnamaldehyde-Based Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde-based chalcone derivative (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [5] |
Table 3: Anti-inflammatory Activity of Related Bromo- and Chloro- Aromatic Compounds
| Compound | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04 - 0.07 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the initial biological screening of novel compounds like this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (bacterial culture without compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the compound stock solution (at 2x the highest desired concentration) is added to the first well and mixed. 100 µL is then transferred to the second well, and this process is repeated across the plate to create a concentration gradient. 100 µL from the last dilution well is discarded.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: 100 µL of the standardized bacterial inoculum is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Materials:
-
96-well cell culture plates
-
Adherent or suspension cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-200 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Screening
Caption: A generalized workflow for the discovery of new antimicrobial compounds.
Potential Signaling Pathway in Cancer Cells Affected by Cinnamaldehyde Derivatives
Cinnamaldehyde and its analogs have been reported to affect multiple signaling pathways in cancer cells, with the PI3K/Akt pathway being a significant target.[2][3][4][21]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by cinnamaldehyde derivatives.
Conclusion
The initial biological screening of this compound derivatives suggests a promising avenue for the development of novel therapeutic agents. While data specific to this particular substitution pattern is still emerging, the broader class of halogenated cinnamaldehydes demonstrates significant antimicrobial and anticancer activities. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating a systematic and efficient evaluation of these compounds. Further studies are warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound and its related derivatives.
References
- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde affects the biological behavior of human colorectal cancer cells and induces apoptosis via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. researchhub.com [researchhub.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of p-Bromo-β-Chlorocinnamaldehyde: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability characteristics of p-bromo-β-chlorocinnamaldehyde, a halogenated cinnamaldehyde derivative of increasing interest to researchers, scientists, and drug development professionals. Due to a notable absence of publicly available experimental data on this specific compound, this document outlines detailed methodologies for determining these critical physicochemical properties, empowering researchers to generate the necessary data for their applications.
Introduction
p-Bromo-β-chlorocinnamaldehyde, with the chemical formula C₉H₆BrClO, is a substituted aromatic aldehyde. Like other cinnamaldehyde derivatives, it holds potential for various applications, including in medicinal chemistry and materials science. However, a thorough understanding of its solubility in common solvents and its stability under various environmental conditions is paramount for its effective use and development. This guide addresses the current information gap by providing standardized experimental protocols for researchers to ascertain these key parameters.
Physicochemical Properties
While specific experimental data for p-bromo-β-chlorocinnamaldehyde is limited, some predicted and basic identifying information is available.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClO | PubChem |
| IUPAC Name | (2Z)-3-(4-bromophenyl)-3-chloroprop-2-enal | PubChem |
| Boiling Point | 328.2°C at 760 mmHg | ChemNet |
| Density | 1.547 g/cm³ | ChemNet |
Solubility Profile: Experimental Protocol
The solubility of a compound is a critical factor in its formulation and delivery. The following section details a standardized protocol for determining the solubility of p-bromo-β-chlorocinnamaldehyde in a range of common laboratory solvents.
Recommended Solvents for Evaluation
A diverse set of solvents should be used to establish a comprehensive solubility profile. The following are recommended based on their varying polarities and common use in pharmaceutical and chemical research:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4
-
Alcohols: Methanol, Ethanol
-
Ketones: Acetone
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aprotic Polar: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Nonpolar: Hexane, Toluene
Experimental Methodology: Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of p-bromo-β-chlorocinnamaldehyde to a series of vials, each containing a known volume of a single test solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of p-bromo-β-chlorocinnamaldehyde in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
A visual representation of this experimental workflow is provided below.
Theoretical Insights into the Electronic Landscape of p-bromo-beta-chlorocinnamaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of p-bromo-beta-chlorocinnamaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, expected electronic properties, and the logical workflow for such theoretical investigations. While specific experimental or fully calculated data for this compound is not available in existing literature, this guide leverages established computational studies on analogous cinnamaldehyde derivatives to present a robust framework for its analysis.
Introduction
Cinnamaldehyde and its derivatives are a class of organic compounds recognized for their significant biological activities. The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the molecule's electronic distribution, reactivity, and ultimately its pharmacological profile. Understanding the electronic structure of this compound is therefore crucial for predicting its chemical behavior, potential as a therapeutic agent, and for designing novel derivatives with enhanced properties. Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore these molecular characteristics in detail.
Experimental Protocols: Computational Methodologies
The theoretical investigation of this compound's electronic structure would typically involve the following computational protocol, based on standard practices for similar molecules.[1][2]
2.1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations, commonly using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1][2] The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.
2.2. Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated at the same level of theory. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on different atoms, intramolecular charge transfer, and hyperconjugative interactions that contribute to the molecule's stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of chemical reactions.
-
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for validation of the computational model.
Data Presentation: Predicted Electronic and Structural Parameters
The following tables summarize the kind of quantitative data that would be generated from a theoretical study of this compound. The values presented are illustrative and based on typical results for halogenated cinnamaldehyde derivatives.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C | 1.34 - 1.36 | ||
| C-C (phenyl) | 1.38 - 1.40 | ||
| C-Br | 1.88 - 1.92 | ||
| C-Cl | 1.73 - 1.77 | ||
| C=O | 1.21 - 1.23 | ||
| C-C=C | 120 - 125 | ||
| C=C-C | 125 - 130 | ||
| C-C=O | 122 - 127 | ||
| Phenyl-C=C-C | 175 - 180 (trans) |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.0 to -3.0 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 2.5 to 3.5 Debye |
| Mulliken Atomic Charges (Illustrative) | |
| C (carbonyl) | +0.3 to +0.5 |
| O (carbonyl) | -0.4 to -0.6 |
| C (beta-carbon) | -0.1 to +0.1 |
| Cl (beta-carbon) | -0.1 to -0.2 |
| C (para-carbon) | +0.05 to +0.15 |
| Br (para-carbon) | -0.05 to +0.05 |
Visualization of Methodologies
The following diagrams, generated using the DOT language, illustrate the logical workflow of the theoretical studies described.
Caption: Workflow for theoretical analysis of molecular properties.
Caption: Logical pathway from electronic properties to reactivity prediction.
Conclusion
Theoretical studies provide an indispensable framework for understanding the electronic structure and predicting the reactivity of novel compounds like this compound. By employing established DFT methodologies, researchers can gain significant insights into its molecular properties, guiding further experimental work and accelerating the drug discovery and development process. This guide outlines the standard computational protocols and expected outcomes, serving as a valuable resource for initiating theoretical investigations into this and other related molecules.
References
Methodological & Application
Application Notes and Protocols for p-Bromo-β-Chlorocinnamaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential synthetic utility of p-bromo-β-chlorocinnamaldehyde, a versatile bifunctional building block. The presence of an α,β-unsaturated aldehyde system, along with two distinct halogen atoms (a vinylic chlorine and an aromatic bromine), offers multiple reaction sites for constructing complex molecular architectures, particularly heterocyclic compounds and cross-coupled products. The protocols provided are based on established synthetic methodologies for similar substrates and serve as a starting point for reaction optimization.
Synthesis of Pyrazole Derivatives
The reaction of α,β-unsaturated aldehydes with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological interest. p-Bromo-β-chlorocinnamaldehyde is a suitable precursor for the synthesis of 5-(4-bromophenyl)pyrazoles. The vinylic chlorine atom can act as a leaving group during the cyclization step.
Reaction Scheme:
The reaction is proposed to proceed via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent elimination of HCl to afford the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazole
-
Materials:
-
p-Bromo-β-chlorocinnamaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve p-bromo-β-chlorocinnamaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-(4-bromophenyl)-1H-pyrazole.
-
Quantitative Data (Representative)
The following table provides representative yields for pyrazole synthesis from related substituted cinnamaldehydes. Optimization would be required for p-bromo-β-chlorocinnamaldehyde.
| Starting Material | Reagents | Solvent | Catalyst | Yield (%) | Reference |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Hydrazine derivatives | Methanol | Acetic acid | 70-72 | [1] |
| Substituted Chalcones | Hydrazine hydrate | Ethanol | - | High | General knowledge |
| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine | DMF | POCl3 | High | [2] |
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of 5-(4-bromophenyl)-1H-pyrazole.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a C-Br bond on the aromatic ring and a C-Cl bond on the vinylic position allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization of the aromatic ring.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[1][3] In the case of p-bromo-β-chlorocinnamaldehyde, the aryl bromide can be selectively coupled with a boronic acid.
Reaction Scheme:
This reaction allows for the introduction of a new aryl or alkyl group at the para-position of the benzene ring, leading to the synthesis of biaryl derivatives of cinnamaldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling of p-Bromo-β-chlorocinnamaldehyde
-
Materials:
-
p-Bromo-β-chlorocinnamaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
-
Procedure:
-
To a degassed mixture of p-bromo-β-chlorocinnamaldehyde (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.01-0.05 eq) and ligand (if used).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 8-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Representative for Aryl Bromides)
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | >90 |
| Aryl Bromide | Alkylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80-95 |
| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 70-90 |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4] The aryl bromide of p-bromo-β-chlorocinnamaldehyde can react with various alkenes to form substituted cinnamaldehyde derivatives.
Reaction Scheme:
This reaction extends the conjugation of the system and allows for the introduction of various functionalized side chains.
Experimental Protocol: Heck Reaction of p-Bromo-β-chlorocinnamaldehyde
-
Materials:
-
p-Bromo-β-chlorocinnamaldehyde
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
In a reaction vessel, combine p-bromo-β-chlorocinnamaldehyde (1.0 eq), the alkene (1.5 eq), the palladium catalyst (0.01-0.05 eq), the ligand (if necessary), and the base (1.5-2.0 eq) in the chosen solvent.
-
Degas the mixture and heat under an inert atmosphere at 80-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the catalyst (if heterogeneous) or proceed with a work-up.
-
For work-up, dilute with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Quantitative Data (Representative for Aryl Bromides)
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-95 |
| Aryl Bromide | Butyl Acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | >90 |
| Aryl Iodide | Methyl Acrylate | PdCl₂(PPh₃)₂ | Et₃N | ACN | 85-98 |
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Disclaimer
The experimental protocols and quantitative data provided herein are based on general methodologies reported for structurally similar compounds. These should be considered as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) will likely be necessary to achieve optimal results for p-bromo-β-chlorocinnamaldehyde. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for p-Bromo-beta-chlorocinnamaldehyde as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Bromo-beta-chlorocinnamaldehyde is a halogenated derivative of cinnamaldehyde, a natural antimicrobial compound. While specific research on this compound is limited, studies on structurally similar halogenated cinnamaldehyde analogs have demonstrated significant antimicrobial potential. This document provides a detailed overview of the anticipated antimicrobial applications, potential mechanisms of action, and experimental protocols for the evaluation of this compound, based on data from closely related compounds. The presence of electron-withdrawing bromine and chlorine atoms on the cinnamaldehyde scaffold is expected to enhance its electrophilicity and, consequently, its antimicrobial efficacy.
Anticipated Antimicrobial Spectrum and Efficacy
Based on studies of bromo- and chloro-substituted cinnamaldehyde derivatives, this compound is predicted to exhibit activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The data presented below is derived from studies on analogous compounds and serves as a predictive reference for the potential efficacy of this compound.
Table 1: Predicted Minimum Inhibitory Concentrations (MICs) of this compound Against Various Pathogenic Bacteria (Based on Analogs)
| Bacterial Species | Strain | Predicted MIC (µg/mL) | Reference Compound(s) |
| Acinetobacter baumannii | ATCC 19606 | 32 | 4-Bromophenyl-substituted cinnamaldehyde analog[1] |
| Escherichia coli | (Uropathogenic) | ~100 | 4-Bromocinnamaldehyde, 4-Chlorocinnamaldehyde[2] |
| Staphylococcus aureus | (Uropathogenic) | ~100 | 4-Bromocinnamaldehyde, 4-Chlorocinnamaldehyde[2] |
| Escherichia coli | (Persister cells) | ~200 | alpha-Bromocinnamaldehyde[3] |
Potential Mechanisms of Action
The antimicrobial activity of halogenated cinnamaldehydes is likely multifaceted. The primary proposed mechanisms include:
-
Inhibition of Cell Division: Like other cinnamaldehyde analogs, this compound is predicted to target the bacterial cell division protein FtsZ.[1][4] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[1]
-
Membrane Disruption: Cinnamaldehyde and its derivatives are known to compromise bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components and a collapse of the proton motive force.
-
Inhibition of Biofilm Formation: Halogenated cinnamaldehydes have been shown to inhibit biofilm formation by pathogenic bacteria.[2] This is a critical attribute for an antimicrobial agent, as biofilms contribute significantly to antibiotic resistance and persistent infections.
-
Interference with Virulence Factors: Analogs have been observed to suppress various virulence factors, including motility (swimming and swarming) and the production of fimbriae, which are essential for bacterial adhesion and pathogenesis.
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., A. baumannii, E. coli, S. aureus)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay on Mammalian Cells
This protocol describes an assay to evaluate the potential toxicity of this compound against a human cell line.
Materials:
-
This compound
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial cell viability assay kit (e.g., RealTime-Glo™ MT Cell Viability Assay)[5]
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., at 1x and 2x the predicted MIC).[5] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
-
For commercial kits: Follow the manufacturer's instructions.[5]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Proposed Mechanism of Action: Inhibition of FtsZ-mediated Cell Division
Caption: Proposed inhibition of bacterial cell division by this compound.
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for evaluating the antimicrobial properties of this compound.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available in the public domain, the evidence from structurally related halogenated cinnamaldehydes suggests that it is a promising candidate for further investigation as a novel antimicrobial agent. Its predicted activity against clinically relevant pathogens, coupled with a potential mechanism of action that targets the essential cell division protein FtsZ, warrants its synthesis and comprehensive evaluation. Future research should focus on determining its precise antimicrobial spectrum, elucidating its detailed mechanism of action, and assessing its in vivo efficacy and safety profile. The provided protocols offer a robust framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Bromo-beta-chlorocinnamaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and hypothetical protocols for the synthesis of various pharmaceutically relevant heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, using p-Bromo-beta-chlorocinnamaldehyde as a key precursor. While direct literature precedents for this specific starting material are limited, the methodologies presented are based on well-established reactivity patterns of analogous β-halo-α,β-unsaturated aldehydes.
Introduction to this compound in Heterocyclic Synthesis
This compound is a trifunctional electrophilic building block, possessing a reactive aldehyde group, a polarized carbon-carbon double bond, and two distinct halogen atoms. This unique combination of functional groups makes it a promising, albeit underexplored, precursor for the synthesis of a diverse range of heterocyclic systems. The presence of the electron-withdrawing p-bromophenyl group further enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.
The general strategy for heterocycle synthesis from this precursor involves a cyclocondensation reaction with a binucleophilic reagent. The reaction is expected to proceed via an initial Michael addition of the nucleophile to the β-position, followed by an intramolecular nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water and hydrogen chloride to afford the aromatic heterocyclic ring.
Synthesis of 4-Bromo-5-(p-bromophenyl)pyrazole
Application: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of a di-brominated pyrazole from this compound offers a route to novel compounds with potential for further functionalization.
Proposed Synthetic Pathway
The reaction of this compound with hydrazine hydrate is proposed to yield 4-bromo-5-(p-bromophenyl)pyrazole. The reaction likely proceeds through a Michael addition of hydrazine, followed by cyclization and aromatization.
Application Note: Synthesis and Biological Evaluation of α-Bromo-Cinnamaldehyde Derivatives
Introduction
α-Bromo-cinnamaldehyde and its derivatives are valuable compounds in organic synthesis and medicinal chemistry. They serve as versatile intermediates and have demonstrated significant biological activities. Notably, α-bromo-cinnamaldehyde is recognized as a broad-spectrum and highly effective fungicide and bactericide, with applications in the leather, textile, and food industries.[1] The introduction of a bromine atom at the α-position of the cinnamaldehyde scaffold alters the molecule's electron density, enhancing its electrophilicity and reactivity, which is key to its synthetic utility and biological function.[2]
This document provides detailed protocols for the synthesis of α-bromo-cinnamaldehyde derivatives, presents quantitative data from various synthetic methods, and summarizes their biological activities.
General Synthetic Pathway
The most common route for synthesizing α-bromo-cinnamaldehyde involves a two-step reaction starting from cinnamaldehyde.[1][2] First, an addition reaction of bromine across the alkene double bond occurs, followed by an elimination reaction to remove hydrogen bromide, yielding the final product.[1][2]
Caption: General two-step synthesis of α-bromo-cinnamaldehyde derivatives.
Experimental Protocols
The following protocols describe the synthesis of α-bromo-cinnamaldehyde from cinnamaldehyde using different solvents and bases.
Protocol 1: Synthesis using Acetic Acid and Potassium Carbonate
This traditional method involves the bromination of cinnamaldehyde in glacial acetic acid, followed by dehydrobromination using potassium carbonate.[1][3][4]
Materials:
-
Cinnamaldehyde
-
Glacial Acetic Acid
-
Bromine
-
Anhydrous Potassium Carbonate
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Bromine Addition:
-
In a round-bottom flask, dissolve cinnamaldehyde in glacial acetic acid.
-
Cool the mixture in an ice-water bath with continuous stirring.[4]
-
Slowly add an equimolar amount of bromine dropwise to the cooled solution.
-
After the addition is complete, continue stirring for an additional 15 minutes to ensure the formation of the 2,3-dibromo-3-phenylpropanal intermediate.[1]
-
-
Elimination Reaction:
-
To the reaction mixture containing the intermediate, add anhydrous potassium carbonate.
-
Heat the mixture to reflux for approximately 30 minutes to facilitate the elimination of hydrogen bromide.[3]
-
-
Workup and Purification:
-
After reflux, cool the reaction mixture to room temperature. A coarse product should precipitate.[3]
-
Collect the crude product by vacuum filtration.
-
Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry to obtain the final α-bromo-cinnamaldehyde product. The reported yield for this method is approximately 80-85%.[3][4]
-
Protocol 2: Synthesis using Carbon Tetrachloride and a Weak Base
This method utilizes a non-polar solvent and can offer advantages in terms of product color and simplified workup.[1][4]
Materials:
-
Cinnamaldehyde
-
Carbon Tetrachloride (or Dichloromethane)[3]
-
Bromine (or a solid bromine carrier like silica gel-supported bromine)[4]
-
Sodium Carbonate (or other weak bases like 2,4-dimethylpyridine)[1][4]
-
Petroleum Ether
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt, optional)[4]
Procedure:
-
Bromine Addition:
-
Dissolve cinnamaldehyde in carbon tetrachloride in a suitable reaction vessel.
-
At a low temperature, slowly add an equimolar amount of bromine dropwise.
-
Stir the mixture for 15 minutes after the addition is complete to yield the 2,3-dibromo-3-phenylpropanal solution.[1]
-
-
Elimination Reaction:
-
Add a weak base, such as sodium carbonate (1 to 4 times the molar amount of cinnamaldehyde), to the solution.[1] A phase transfer catalyst can be added to improve the reaction rate if using sodium carbonate.[4]
-
Heat the system, first to approximately 50±5°C, and then increase the temperature to 80±5°C to drive the elimination reaction.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water.
-
Concentrate the organic layer by evaporating the solvent.
-
Add petroleum ether to the residue and stir to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain pure α-bromo-cinnamaldehyde.[1] A reported yield using sodium carbonate in place of potassium carbonate is 91%.[4]
-
Quantitative Data Summary
The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product.
Table 1: Comparison of Synthetic Methods for α-Bromo-cinnamaldehyde.
| Starting Material | Solvent | Base for Elimination | Reported Yield | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | Glacial Acetic Acid | Potassium Carbonate | 75-85% | [4] |
| Cinnamaldehyde | Glacial Acetic Acid | Sodium Carbonate | 91% | [4] |
| Cinnamaldehyde | Carbon Tetrachloride | 2,4-Dimethylpyridine | 83% | [4] |
| Cinnamaldehyde | Dichloromethane | Propane 3-bromo-1-(triphenylphosphonium) tribromide | 85% |[3] |
Table 2: Biological Activity of α-Bromo-cinnamaldehyde and Derivatives.
| Compound | Organism | Activity | Concentration | Reference |
|---|---|---|---|---|
| α-Bromo-cinnamaldehyde | Escherichia coli (persisters) | Complete eradication | 200 µg/ml | [5] |
| α-Bromo-cinnamaldehyde | Escherichia coli (stationary phase) | Complete eradication | 400 µg/ml | [5] |
| α-Bromo-4-methylcinnamaldehyde | Coxsackievirus B3 (CVB3) | Inhibition of replication | Not specified | [6] |
| α-Bromo-4-chlorocinnamaldehyde | Coxsackievirus B3 (CVB3) | Inhibition of replication | Not specified | [6] |
| 4-Bromo-cinnamaldehyde | Vibrio parahaemolyticus | Antibacterial & Antivirulence | 50-100 µg/mL | [7] |
| 4-Bromo-cinnamaldehyde | Caenorhabditis elegans | Anthelmintic property | 20 µg/mL |[8] |
Applications in Drug Development
Derivatives of cinnamaldehyde are of significant interest to drug development professionals due to their broad range of biological activities.
Caption: Biological activities of α-bromo-cinnamaldehyde derivatives.
The antimicrobial mechanism of α-bromo-cinnamaldehyde has been shown to be independent of Reactive Oxygen Species (ROS), suggesting a novel bactericidal mechanism that could be exploited to combat antibiotic resistance.[5][6] Furthermore, these compounds have demonstrated efficacy against bacterial persister cells, which are notoriously tolerant to conventional antibiotics.[5] Derivatives have also shown promise in inhibiting biofilm formation and other virulence factors in pathogenic bacteria like Vibrio parahaemolyticus.[7] These properties make them attractive lead compounds for the development of new therapeutic agents.
Safety Precautions
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Carbon tetrachloride and dichloromethane are toxic and should be handled in a fume hood.
-
Acids: Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alpha-Bromocinnamaldehyde | 33603-90-6 | Benchchem [benchchem.com]
- 3. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 5. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
Application Notes & Protocols for the Quantification of p-Bromo-β-Chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of p-bromo-β-chlorocinnamaldehyde in various sample matrices. The protocols are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of p-bromo-β-chlorocinnamaldehyde in bulk drug substances and formulated products.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | Approximately 290-310 nm (to be determined by UV scan) |
| Run Time | 10 minutes |
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of p-bromo-β-chlorocinnamaldehyde reference standard in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
2. Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration within the calibration range.
-
For Formulated Products: Extract a known amount of the formulation with a suitable solvent (e.g., methanol or acetonitrile), followed by sonication and filtration to remove excipients. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of p-bromo-β-chlorocinnamaldehyde in the samples is determined by interpolating their peak areas against the calibration curve.
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of p-bromo-β-chlorocinnamaldehyde.
UV-Visible Spectrophotometry Method
This method is a simpler and faster alternative for the quantification of p-bromo-β-chlorocinnamaldehyde, particularly for in-process controls or when an HPLC is not available.
Instrumentation and Parameters
| Parameter | Recommended Setting |
| Spectrophotometer | Double Beam UV-Vis Spectrophotometer |
| Solvent | Acetonitrile or Methanol |
| Wavelength (λmax) | To be determined (expected around 290-310 nm) |
| Slit Width | 1.0 nm |
| Scan Speed | Medium |
Experimental Protocol
1. Determination of λmax:
-
Prepare a dilute solution of p-bromo-β-chlorocinnamaldehyde in the chosen solvent.
-
Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
2. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent at 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
3. Sample Preparation:
-
Prepare sample solutions as described in the HPLC sample preparation section, ensuring the final concentration falls within the calibration range.
4. Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solutions.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of p-bromo-β-chlorocinnamaldehyde in the samples from the calibration curve.
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
UV-Vis Spectrophotometry Workflow
Caption: Workflow for UV-Vis spectrophotometric quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive, making it suitable for the identification and quantification of p-bromo-β-chlorocinnamaldehyde at trace levels, especially in complex matrices.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-400 m/z |
| Quantification Ion | To be determined from the mass spectrum of the standard |
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a volatile solvent like dichloromethane or ethyl acetate at 1 mg/mL.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
2. Sample Preparation:
-
Employ a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Concentrate the extract and reconstitute in a known volume of the injection solvent.
3. Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Identify the p-bromo-β-chlorocinnamaldehyde peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 97.5% - 102.5% | 95.0% - 105.0% |
| Precision (%RSD) | < 3.0% | ≤ 5.0% |
| LOD | 10 ng/mL | - |
| LOQ | 30 ng/mL | - |
GC-MS Analysis Logical Flow
Caption: Logical flow for GC-MS analysis of p-bromo-β-chlorocinnamaldehyde.
Application Notes and Protocols: Investigating the Antibacterial Activity of Cinnamaldehyde Derivatives Against Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antibacterial and antibiofilm properties of cinnamaldehyde and its derivatives. The protocols outlined below are designed to be clear and reproducible for researchers in microbiology, infectious diseases, and drug development.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces.[1] Biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system.[1] This resistance can lead to persistent and chronic infections. Cinnamaldehyde, a major active component of cinnamon essential oil, and its derivatives have emerged as promising antimicrobial agents with demonstrated efficacy against a broad spectrum of bacteria.[1][2] These compounds have been shown to not only inhibit the growth of planktonic bacteria but also to effectively prevent biofilm formation and eradicate established biofilms.[2][3] The mechanisms of action are multifaceted, including the disruption of quorum sensing (QS) signaling pathways, inhibition of virulence factors, and compromising bacterial cell membrane integrity.[3][4][5]
This document provides detailed protocols for assessing the antibacterial and antibiofilm activity of cinnamaldehyde derivatives, along with methods to investigate their mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the antibacterial and antibiofilm activities of selected cinnamaldehyde derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cinnamaldehyde Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| trans-Cinnamaldehyde | Uropathogenic E. coli (UPEC) | >400 | [1] |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) | 100 | [1] |
| trans-Cinnamaldehyde | Staphylococcus aureus | >400 | [1] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | [1] |
| Cinnamaldehyde | Staphylococcus epidermidis | 300-500 | [3] |
| Cinnamaldehyde | Vibrio parahaemolyticus | 200 | [6] |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 50 | [6] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | [6] |
| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | 50 | [6] |
| Cinnamaldehyde | Streptococcus mutans | 1000 | [7] |
Table 2: Biofilm Inhibition by Cinnamaldehyde Derivatives
| Compound | Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| trans-Cinnamaldehyde | Uropathogenic E. coli (UPEC) | 100 | 70 | |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) | 50 | >98 | [1] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | 89 | |
| Cinnamaldehyde | Vibrio parahaemolyticus | 200 | Significant | [6] |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 50 | >95 | [6] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | >95 | [6] |
| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | 50 | >95 | [6] |
| α-Methyl cinnamaldehyde | Candida albicans | 50 | >90 | [8] |
| trans-4-Methyl cinnamaldehyde | Candida albicans | 50 | >90 | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the antibacterial and antibiofilm properties of cinnamaldehyde derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Cinnamaldehyde derivatives stock solutions (dissolved in a suitable solvent like DMSO)
-
Sterile broth medium
-
Spectrophotometer
-
Plate reader
-
Agar plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of sterile broth and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be measured using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.1).
-
Further dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Compounds:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the cinnamaldehyde derivative stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density at 600 nm can be measured using a plate reader.
-
-
MBC Determination:
-
Take 10-20 µL aliquots from the wells that show no visible growth (at and above the MIC).
-
Spread the aliquots onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plates.
-
Workflow for MIC and MBC Determination
References
- 1. Biofilm-related gene expression analysis by real-time QPCR [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 2. [Fsr quorum sensing system in...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
Application Notes and Protocols for Bromo-Cinnamaldehyde Analogs in Anthelmintic and Nematicidal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anthelmintic and nematicidal properties of bromo-cinnamaldehyde analogs, including quantitative efficacy data, detailed experimental protocols for key assays, and insights into their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anthelmintic and nematicidal agents.
Quantitative Efficacy of Bromo-Cinnamaldehyde Analogs
Bromo-cinnamaldehyde analogs have demonstrated significant potency against the model nematode Caenorhabditis elegans. The following table summarizes the key quantitative data from published studies.
| Compound | Target Organism | Assay Type | Concentration | Exposure Time | Result |
| 4-Bromo-cinnamaldehyde | Caenorhabditis elegans | In vivo nematicidal | 10 µg/mL | 2 days | 100% mortality[1] |
| 4-Chloro-cinnamaldehyde | Caenorhabditis elegans | In vivo nematicidal | 20 µg/mL | 2 days | 100% mortality[1][2] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of bromo-cinnamaldehyde analogs and other candidate compounds.
In Vivo Nematicidal Motility Assay using Caenorhabditis elegans
This protocol is adapted from established methods for assessing the nematicidal activity of compounds by observing the motility of C. elegans.
Materials:
-
C. elegans wild-type strain (e.g., Bristol N2)
-
Nematode Growth Medium (NGM) agar plates
-
Escherichia coli OP50
-
M9 buffer
-
96-well microtiter plates
-
Test compounds (bromo-cinnamaldehyde analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., levamisole)
-
Negative control (solvent vehicle)
-
Incubator at 20°C
-
Dissecting microscope or automated worm tracker
Procedure:
-
Synchronization of C. elegans:
-
Prepare synchronized populations of L4 stage worms by standard methods, such as bleaching gravid adults to isolate eggs and allowing them to hatch and develop to the L4 stage on NGM plates seeded with E. coli OP50.[2]
-
-
Preparation of Assay Plates:
-
In a 96-well plate, add the test compounds at various concentrations to the wells. Include wells for the positive and negative controls. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Worm Preparation and Addition:
-
Wash the synchronized L4 worms off the NGM plates using M9 buffer.
-
Adjust the worm suspension to a concentration of approximately 20-30 worms per 10 µL.
-
Add 10 µL of the worm suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plates at 20°C.
-
-
Motility Assessment:
-
At specified time points (e.g., 24, 48, 72 hours), assess the motility of the worms in each well. This can be done manually by observing and counting motile versus non-motile (paralyzed or dead) worms under a dissecting microscope. A worm is considered non-motile if it does not move when prodded with a platinum wire pick.
-
Alternatively, automated worm trackers can be used for high-throughput analysis of motility.
-
-
Data Analysis:
-
Calculate the percentage of non-motile worms for each concentration of the test compound.
-
Determine the LC50 (lethal concentration 50%) value for each compound at each time point.
-
Egg Hatching Assay
This assay evaluates the effect of compounds on the hatching of nematode eggs.
Materials:
-
Synchronized C. elegans eggs (obtained by bleaching gravid adults)
-
M9 buffer
-
96-well microtiter plates
-
Test compounds
-
Positive and negative controls
-
Incubator at 20°C
-
Microscope
Procedure:
-
Egg Preparation:
-
Isolate C. elegans eggs by treating gravid adults with a bleach/NaOH solution.
-
Wash the eggs several times with M9 buffer to remove residual bleach.
-
Resuspend the eggs in M9 buffer to a concentration of approximately 50-100 eggs per 50 µL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the egg suspension to each well.
-
-
Incubation:
-
Incubate the plate at 20°C for 24-48 hours.
-
-
Assessment:
-
Count the number of hatched larvae and unhatched eggs in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each compound concentration compared to the negative control.
-
Determine the EC50 (effective concentration 50%) for egg hatching inhibition.
-
Larval Development Assay
This assay assesses the impact of compounds on the post-embryonic development of nematodes.
Materials:
-
Synchronized L1 stage C. elegans larvae
-
S-medium supplemented with E. coli OP50
-
96-well microtiter plates
-
Test compounds
-
Positive and negative controls
-
Incubator at 20°C
-
Microscope
Procedure:
-
Larvae Preparation:
-
Obtain synchronized L1 larvae by allowing isolated eggs to hatch in M9 buffer without food.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds at various concentrations to S-medium containing E. coli OP50.
-
Add a defined number of L1 larvae (e.g., 10-20) to each well.
-
-
Incubation:
-
Incubate the plates at 20°C for 72 hours.
-
-
Assessment:
-
Observe the developmental stage of the worms in each well under a microscope. Record the percentage of worms that have reached the L4 or adult stage.
-
-
Data Analysis:
-
Compare the developmental progression in the presence of test compounds to the negative control.
-
Determine the concentration at which larval development is significantly inhibited.
-
Potential Mechanisms of Action
The precise molecular mechanisms of bromo-cinnamaldehyde analogs are still under investigation; however, evidence suggests a multi-targeted mode of action.
Disruption of Cuticle Integrity
Studies have shown that cinnamaldehyde analogs can induce morphological changes to the cuticle of C. elegans.[3] The cuticle is a critical extracellular matrix that provides structural support and protection. Its disruption can lead to impaired motility, reduced viability, and increased susceptibility to environmental stressors.
Diagram of the proposed disruption of nematode cuticle integrity by bromo-cinnamaldehyde analogs.
Interference with Glutathione Metabolism
Cinnamaldehyde has been suggested to disrupt glutathione metabolism in C. elegans.[3] Glutathione is a key antioxidant that protects the organism from oxidative stress. Inhibition of its synthesis or regeneration can lead to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately leading to cell death.
Proposed mechanism of interference with nematode glutathione metabolism.
Modulation of Cys-loop Receptors
Trans-cinnamaldehyde, the parent compound of the bromo-analogs, has been shown to modulate the activity of several Cys-loop receptors in C. elegans, including the levamisole-sensitive acetylcholine receptor (L-AChR), GABA-gated chloride channel (UNC-49), and glutamate-gated chloride channels (GluCl). These receptors are critical for neurotransmission and muscle function in nematodes. Bromo-cinnamaldehyde analogs likely share this mechanism, acting as modulators of these ion channels, leading to paralysis and death.
Modulation of nematode Cys-loop receptors by bromo-cinnamaldehyde analogs.
Conclusion
Bromo-cinnamaldehyde analogs represent a promising class of compounds with potent anthelmintic and nematicidal activity. The provided data and protocols offer a solid foundation for further research into their efficacy, mechanism of action, and potential for development as novel control agents for parasitic nematodes. Future studies should focus on elucidating the precise molecular targets and exploring the structure-activity relationships within this chemical class to optimize their potency and selectivity.
References
Application Notes and Protocols: p-Bromo-beta-chlorocinnamaldehyde as a Chemical Probe for Biological Studies
A Novel Putative Chemical Probe for Investigating Cellular Signaling Pathways
p-Bromo-beta-chlorocinnamaldehyde (BCCA) is an alpha,beta-unsaturated aldehyde that presents as a potential chemical probe for biological studies. Its chemical structure suggests reactivity towards nucleophilic residues in proteins, such as cysteine, lysine, and histidine, through a Michael addition mechanism. This covalent modification can lead to the modulation of protein function, making BCCA a candidate tool for exploring cellular signaling pathways and identifying novel drug targets. The presence of a bromine atom and a chlorine atom on the cinnamaldehyde scaffold can influence its electrophilicity and steric hindrance, potentially conferring selectivity towards specific protein targets.
Potential Applications in Biological Research
Due to its predicted reactivity, this compound could be utilized in a variety of research applications:
-
Target Identification and Validation: BCCA could be employed in chemical proteomics workflows to identify novel protein targets. By treating cell lysates or live cells with BCCA and subsequently using mass spectrometry-based proteomics, researchers can identify proteins that are covalently modified by the compound. This can reveal previously unknown roles of proteins in various cellular processes.
-
Enzyme Inhibition Studies: The covalent modification of active site residues is a common mechanism of enzyme inhibition. BCCA could be screened against panels of enzymes to identify those whose activity is modulated by the compound. This could lead to the discovery of new inhibitors for enzymes involved in disease pathogenesis.
-
Investigation of Signaling Pathways: Many signaling pathways are regulated by proteins that are sensitive to covalent modification. By observing the cellular effects of BCCA treatment, researchers can gain insights into the roles of specific signaling pathways in various biological processes, such as cell proliferation, apoptosis, and inflammation.
Experimental Protocols
The following are generalized protocols for the use of this compound in biological studies. It is crucial to optimize these protocols for specific cell types and experimental conditions.
In Vitro Protein Modification Assay
This protocol is designed to assess the direct covalent modification of a purified protein by BCCA.
Materials:
-
Purified protein of interest
-
This compound (BCCA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer
Procedure:
-
Prepare a stock solution of BCCA in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, incubate the purified protein (e.g., 1-5 µM) with varying concentrations of BCCA (e.g., 10-100 µM) in PBS at 37°C for 1 hour. Include a vehicle control (DMSO alone).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining. A shift in the molecular weight of the BCCA-treated protein compared to the control may indicate covalent modification.
-
For confirmation and identification of the modification site, excise the protein band of interest from the gel and subject it to in-gel digestion followed by mass spectrometry analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the binding of BCCA to its target proteins in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound (BCCA)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Western blot reagents
-
Antibody against the protein of interest
Procedure:
-
Treat cultured cells with BCCA at various concentrations for a specified time. Include a vehicle control.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels in the supernatant by Western blotting using an antibody against the protein of interest.
-
Binding of BCCA to its target protein is expected to increase the thermal stability of the protein, resulting in more protein remaining in the soluble fraction at higher temperatures.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Protein Modification by this compound
| BCCA Concentration (µM) | Percentage of Modified Protein (%) |
| 0 (Control) | 0 |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 2: Cellular Thermal Shift Assay Data for Target Protein X
| Treatment | Temperature (°C) | Soluble Protein Level (Relative to 40°C Control) |
| Vehicle (DMSO) | 40 | 1.00 |
| Vehicle (DMSO) | 50 | [Insert Data] |
| Vehicle (DMSO) | 60 | [Insert Data] |
| BCCA (50 µM) | 40 | [Insert Data] |
| BCCA (50 µM) | 50 | [Insert Data] |
| BCCA (50 µM) | 60 | [Insert Data] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the conceptual framework for using this compound as a chemical probe.
Caption: Proposed mechanism of action for this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of p-Bromo-β-Chlorocinnamaldehyde
[AN-PBCC-001]
Abstract
This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of p-bromo-β-chlorocinnamaldehyde. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy for the determination of this compound in various sample matrices. This methodology is particularly suited for researchers, scientists, and professionals involved in drug development and quality control processes where precise quantification of cinnamaldehyde derivatives is crucial.
Introduction
p-Bromo-β-chlorocinnamaldehyde is a halogenated derivative of cinnamaldehyde, a naturally occurring compound known for its biological activities. The introduction of bromine and chlorine atoms can significantly alter the molecule's physicochemical properties and pharmacological effects, making its accurate quantification essential for research and development. This application note presents a validated HPLC method developed for the reliable determination of p-bromo-β-chlorocinnamaldehyde. The method is based on established principles for the analysis of cinnamaldehyde and its analogues, ensuring robustness and transferability.[1][2][3]
Experimental
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade acetic acid.
-
0.45 µm syringe filters for sample preparation.
Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Run Time | 25 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of p-bromo-β-chlorocinnamaldehyde reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: The sample preparation will depend on the matrix. For drug formulation analysis, a suitable extraction method using methanol or acetonitrile should be employed. The final extract should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte |
Protocol: HPLC Analysis of p-Bromo-β-Chlorocinnamaldehyde
This protocol outlines the step-by-step procedure for the quantitative analysis of p-bromo-β-chlorocinnamaldehyde using the developed HPLC method.
1. Preparation of Mobile Phase:
-
Mobile Phase A (Water with 0.1% Acetic Acid): Add 1 mL of glacial acetic acid to 999 mL of HPLC grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (Acetonitrile with 0.1% Acetic Acid): Add 1 mL of glacial acetic acid to 999 mL of HPLC grade acetonitrile. Degas the solution for at least 15 minutes.
2. Instrument Setup and Equilibration:
-
Set up the HPLC system with the C18 column and the mobile phases.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (60% A: 40% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 285 nm.
3. Standard and Sample Analysis:
-
Prepare a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for p-bromo-β-chlorocinnamaldehyde.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of p-bromo-β-chlorocinnamaldehyde in the samples by interpolating their peak areas from the calibration curve.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of p-bromo-beta-chlorocinnamaldehyde.
Conclusion
The HPLC method described in this application note provides a robust and reliable means for the quantitative analysis of p-bromo-β-chlorocinnamaldehyde. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, ensures high sensitivity and specificity. This method is suitable for routine quality control and research applications in the pharmaceutical and related industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Bromo-beta-chlorocinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of p-bromo-beta-chlorocinnamaldehyde synthesis. The content is structured to address common issues encountered during the experimental process through detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to an aromatic ring. In this specific case, the starting material is p-bromoacetophenone, which reacts with the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield the target molecule.
Q2: I am getting a low yield. What are the potential causes?
Low yields in the Vilsmeier-Haack reaction for this synthesis can stem from several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.
-
Reagent Quality: The purity of both POCl₃ and DMF is crucial. Old or improperly stored reagents can lead to decreased reactivity and the formation of side products. It is advisable to use freshly distilled or newly opened reagents.
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent reaction with p-bromoacetophenone are temperature-sensitive. The initial formation of the reagent should be carried out at a low temperature (0-5 °C), and the reaction with the ketone may require heating. The optimal temperature profile should be carefully maintained.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the p-bromoacetophenone is a critical parameter. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can lead to side reactions.
-
Work-up Procedure: Improper work-up can lead to the loss of the product. The hydrolysis of the intermediate iminium salt should be carefully controlled, typically by pouring the reaction mixture into ice-cold water or a bicarbonate solution.
Q3: What are the likely side products in this synthesis?
Potential side products can include:
-
Unreacted p-bromoacetophenone.
-
Products resulting from the self-condensation of p-bromoacetophenone under acidic conditions.
-
Over-formylation or other secondary reactions if the reaction conditions are too harsh.
-
Polymeric materials resulting from the decomposition of the product or intermediates.
Q4: How can I purify the final product?
The crude this compound can be purified using several techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to separate the product from impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no color change or product formation) | 1. Inactive Vilsmeier reagent due to moisture contamination.2. Poor quality of POCl₃ or DMF.3. Insufficient reaction temperature. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.2. Use freshly opened or distilled POCl₃ and anhydrous DMF.3. After the addition of p-bromoacetophenone, gradually increase the temperature to the recommended level (e.g., 60-80 °C) and monitor the reaction by TLC. |
| Low yield of the desired product | 1. Suboptimal molar ratio of reagents.2. Reaction time is too short or too long.3. Inefficient work-up and extraction. | 1. Optimize the molar ratio of p-bromoacetophenone to the Vilsmeier reagent. A common starting point is a 1:1.5 to 1:3 ratio.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.3. Ensure complete hydrolysis of the intermediate by stirring the reaction mixture in ice-water for a sufficient period. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of a significant amount of dark, tarry side products | 1. Reaction temperature is too high.2. Extended reaction time.3. Presence of impurities in the starting materials. | 1. Maintain the reaction temperature within the recommended range. Avoid localized overheating.2. Stop the reaction once the starting material has been consumed (as indicated by TLC).3. Use purified p-bromoacetophenone. |
| Difficulty in isolating/purifying the product | 1. Product is an oil instead of a solid.2. Co-elution of impurities during column chromatography. | 1. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Alternatively, purification by column chromatography is recommended.2. Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on established Vilsmeier-Haack reactions on acetophenones.
Materials:
-
p-Bromoacetophenone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography/recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (a pale yellow to white solid may precipitate).
-
Reaction with p-Bromoacetophenone: Dissolve p-bromoacetophenone (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of p-bromoacetophenone dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions
| Reagent | Molar Ratio (to p-Bromoacetophenone) | Role | Key Considerations |
| p-Bromoacetophenone | 1 | Starting Material | Should be pure and dry. |
| POCl₃ | 1.5 - 2.0 | Reagent for Vilsmeier reagent formation | Highly reactive and corrosive; handle with care in a fume hood. |
| DMF | 3.0 - 5.0 | Reagent and Solvent | Must be anhydrous. |
| Parameter | Value | Notes | |
| Reaction Temperature | 60 - 80 °C | Higher temperatures may lead to side products. | |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. | |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
Technical Support Center: Purification of Crude p-Bromo-β-Chlorocinnamaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-bromo-β-chlorocinnamaldehyde. The following information is synthesized from established methods for cinnamaldehyde and its derivatives, adapted for the specific properties of the halogenated analog.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude p-bromo-β-chlorocinnamaldehyde?
A1: While specific impurities depend on the synthetic route, common contaminants in crude cinnamaldehyde derivatives may include unreacted starting materials (p-bromobenzaldehyde and chloroacetaldehyde), side-products from aldol condensation, and polymeric materials. Analogs found in crude cinnamon oil that may have similar characteristics to synthetic impurities include eugenol, cinnamic acid, and cinnamyl acetate.[1][2]
Q2: Which purification technique is most suitable for p-bromo-β-chlorocinnamaldehyde?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Column chromatography is highly effective for removing polar and non-polar impurities and is suitable for small to medium-scale purification.[1][2][3]
-
Vacuum distillation is a good option for larger quantities, provided the compound is thermally stable at reduced pressure. Given that cinnamaldehyde can be purified by vacuum distillation, this method is promising.[4][5]
-
Recrystallization can be challenging for oily cinnamaldehyde derivatives but may be feasible if a suitable solvent system is identified.
Q3: How do the bromo and chloro substituents affect the purification strategy compared to unsubstituted cinnamaldehyde?
A3: The halogen substituents increase the molecular weight and likely the boiling point of the molecule, making vacuum distillation even more critical to prevent thermal decomposition. The polarity of the molecule is also altered, which will affect its retention on a chromatography column and its solubility in various recrystallization solvents.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good starting point is a solvent system that gives your product an Rf value of 0.3-0.4. |
| Product Elutes with Impurities | Column is overloaded. | Reduce the amount of crude material loaded onto the column. The amount of crude product should typically be 1-5% of the mass of the stationary phase. |
| Inadequate packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Low Recovery of Product | Product is strongly adsorbed to the silica gel. | If the product is highly polar, consider using a more polar eluent or switching to a different stationary phase like alumina. |
| Product is volatile and evaporated with the solvent. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product Decomposes During Distillation | Temperature is too high. | Cinnamaldehyde itself can decompose near its atmospheric boiling point.[6] Reduce the pressure further to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature for distillation to occur. |
| Bumping or Uneven Boiling | Lack of smooth boiling. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the flask is not more than two-thirds full. |
| Poor Separation of Fractions | Inefficient fractionating column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points. |
| Product Solidifies in the Condenser | Product has a high melting point. | Use a water-jacketed condenser with the water temperature set slightly above the melting point of your compound. |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude p-bromo-β-chlorocinnamaldehyde in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified p-bromo-β-chlorocinnamaldehyde.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Addition: Place the crude p-bromo-β-chlorocinnamaldehyde into the round-bottom flask along with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Fraction Collection: Collect the distillate fractions at the appropriate boiling point and pressure. Discard the initial forerun and the final high-boiling residue. A study on cinnamaldehyde purification used a vacuum pressure of 1.333 kPa and collected the main fraction between 110-125°C.[5] These parameters may serve as a starting point, but will likely need to be adjusted for the halogenated derivative.
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data Summary
The following tables present hypothetical data for the purification of crude p-bromo-β-chlorocinnamaldehyde, as specific experimental values are not available in the literature. These are intended to provide a general expectation of outcomes.
Table 1: Column Chromatography Purification Results
| Parameter | Value |
| Initial Mass of Crude Product | 5.0 g |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity before Chromatography (by HPLC) | 85% |
| Purity after Chromatography (by HPLC) | >98% |
| Mobile Phase | 9:1 Hexane:Ethyl Acetate |
Table 2: Vacuum Distillation Purification Results
| Parameter | Value |
| Initial Mass of Crude Product | 50.0 g |
| Mass of Purified Product | 41.5 g |
| Yield | 83% |
| Purity before Distillation (by HPLC) | 85% |
| Purity after Distillation (by HPLC) | >99% |
| Boiling Point | 135-140 °C at 1 mmHg (Hypothetical) |
Visualizations
Caption: Purification workflow for crude p-bromo-β-chlorocinnamaldehyde.
References
- 1. isca.me [isca.me]
- 2. International Research Journal of Biological Sciences : Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography - ISCA [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. journals.caf.ac.cn [journals.caf.ac.cn]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
Side reactions in the synthesis of α-bromocinnamaldehyde and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of α-bromocinnamaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-bromocinnamaldehyde, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Bromination: Insufficient bromine or reaction time in the initial addition step. 2. Side Reactions: Formation of by-products such as cinnamic acid due to oxidation.[1] 3. Suboptimal Elimination: Inefficient removal of HBr from the dibromo intermediate. 4. Complex Post-Treatment: Product loss during workup and purification, especially when using acetic acid which forms large amounts of salts.[1][2] | 1. Optimize Molar Ratios: Use a slight excess of bromine (up to 20%) to ensure complete consumption of cinnamaldehyde.[1] The optimized molar ratio of cinnamaldehyde to silica gel-supported bromine is between 0.8-1.0 to 1.[1] 2. Control Reaction Conditions: Use silica gel-supported bromine to moderate the reaction and reduce oxidation.[1] Maintain low temperatures (-5 to 5 °C) during bromine addition.[3] 3. Optimize Elimination Step: For the elimination reaction, an ideal molar ratio of the intermediate, 2,3-dibromo-3-phenylpropionaldehyde, to sodium carbonate is in the range of 1:1.5 to 1:2.5.[1] Consider using a phase transfer catalyst with sodium carbonate.[2] 4. Solvent Choice: Employ recyclable ester solvents (e.g., ethyl acetate) instead of acetic acid to simplify workup.[1][3] |
| Dark-Colored Product | 1. High Reaction Temperature: The elimination reaction carried out at a single high temperature can lead to color formation.[3] 2. Strong Base: Use of strong bases like potassium carbonate can contribute to darker product color.[4] 3. Oxidation: Air oxidation of the aldehyde functional group. | 1. Two-Stage Temperature Profile: For the elimination step, first heat to a lower temperature (e.g., 50 ± 5°C) to initiate the reaction under controlled conditions, then increase to a higher temperature (e.g., 80 ± 5°C) to drive the reaction to completion.[1][3] 2. Use a Weaker Base: Substitute strong bases with weaker, less expensive bases like sodium carbonate.[1][2] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Impure Product (Multiple Spots on TLC) | 1. Presence of Starting Material: Incomplete bromination of cinnamaldehyde. 2. Presence of Intermediate: Incomplete elimination of HBr from 2,3-dibromo-3-phenylpropionaldehyde. 3. Formation of Side Products: Cinnamic acid is a common by-product from the oxidation of cinnamaldehyde.[1] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before proceeding to the next step.[5] 2. Ensure Complete Elimination: Allow for sufficient reaction time and use the optimized two-stage temperature profile for the elimination reaction.[1][3] 3. Purification: Recrystallize the crude product from ethanol.[2][5] If impurities persist, column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 8:2) can be effective.[5] |
| High Viscosity of Reaction Mixture | 1. Solvent Choice: The use of glacial acetic acid as a solvent can lead to a highly viscous reaction system, especially during scale-up.[4] | 1. Alternative Solvents: Replace glacial acetic acid with solvents like carbon tetrachloride or ester compounds (e.g., ethyl acetate) to maintain a less viscous and more manageable reaction mixture.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-bromocinnamaldehyde?
A1: The most traditional and widely cited method involves a two-step process: the direct bromination of cinnamaldehyde to form the intermediate 2,3-dibromo-3-phenylpropionaldehyde, followed by a dehydrobromination (elimination) reaction to yield α-bromocinnamaldehyde.[1][6]
Q2: What are the primary side reactions to be aware of, and how can they be minimized?
A2: The primary side reactions include substitution and oxidation of the cinnamaldehyde.[1] Oxidation can lead to the formation of cinnamic acid.[1] To minimize these, the use of silica gel-supported bromine is highly recommended as it moderates the reactivity of bromine and its adsorptive capacity for water reduces the formation of cinnamic acid.[1]
Q3: What are the advantages of using silica gel-supported bromine over liquid bromine?
A3: Using silica gel-supported bromine improves the selectivity of the bromination reaction, reducing side reactions like substitution and oxidation.[1][2] It allows for a more controlled reaction and simplifies the post-treatment process.[1][2]
Q4: Which base is best for the elimination step?
A4: While strong bases like potassium carbonate have been used, they can contribute to side reactions and product discoloration.[4] Weaker, less expensive, and more environmentally benign bases like sodium carbonate are effective, especially when used in conjunction with a phase transfer catalyst.[1][2]
Q5: How can I improve the purity of my final product?
A5: Purity can be significantly improved by carefully controlling reaction parameters, such as using a two-stage temperature profile during elimination to prevent the formation of colored by-products.[1][3] For purification, recrystallization from ethanol is a common and effective method.[2][5] For highly impure samples, column chromatography is a reliable alternative.[5]
Data Summary
The following table summarizes various reaction conditions and their reported outcomes for the synthesis of α-bromocinnamaldehyde.
| Brominating Agent | Solvent | Base | Catalyst | Reported Yield | Reference |
| Bromine | Glacial Acetic Acid | Potassium Carbonate | None | 75-85% | [2] |
| Bromine | Glacial Acetic Acid | Sodium Carbonate | None | 91% | [2] |
| Bromine | Carbon Tetrachloride | 2,4-Dimethylpyridine | None | 83% | [2] |
| Bromine | Ester Solvents | Carboxylate Salts | None | up to 86.2% | [2] |
| Propane 3-bromo-1-(triphenylphosphonium) tribromide | Dichloromethane | Not specified | None | 85% | [5] |
| Silica Gel-Supported Bromine | Carbon Tetrachloride | Sodium Carbonate | Phase Transfer Catalyst | 93.2% (99.4% purity) | [2] |
Experimental Protocols
Protocol 1: Synthesis using Silica Gel-Supported Bromine (High Yield & Purity)
This method is adapted from patent CN109704940B and is recommended for its high yield and product quality.[2]
Step 1: Preparation of Silica Gel-Supported Bromine
-
To a clean three-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 18.0g of bromine and 600 ml of cyclohexane.
-
Add 100g of silica gel and stir the mixture.
-
Heat the mixture to reflux and maintain for a specified period to allow for the adsorption of bromine onto the silica gel.
-
Cool the mixture and filter to collect the silica gel-supported bromine. Dry appropriately before use.
Step 2: Addition Reaction
-
In a reaction vessel, dissolve cinnamaldehyde in carbon tetrachloride.
-
Add the prepared silica gel-supported bromine. The recommended molar ratio of cinnamaldehyde to bromine is between 0.8-1.0 : 1.[2]
-
Stir the reaction mixture at a controlled temperature until TLC/GC analysis indicates the complete consumption of cinnamaldehyde. The product of this step is 2,3-dibromo-3-phenylpropionaldehyde.
Step 3: Elimination Reaction
-
To the solution containing 2,3-dibromo-3-phenylpropionaldehyde, add sodium carbonate and a quaternary ammonium salt phase transfer catalyst.
-
Heat the reaction mixture. It is advisable to use a two-stage temperature profile: first at a lower temperature (e.g., 50°C) and then at a higher temperature (e.g., 80°C) to ensure complete elimination while minimizing side products.[1][3]
-
Monitor the reaction by TLC/GC.
Step 4: Workup and Purification
-
After the reaction is complete, cool the mixture and filter to remove solids.
-
Recover the carbon tetrachloride by distillation.
-
Add 100g of ethanol and 0.5g of activated carbon to the residue and reflux for 30 minutes for decolorization.
-
Filter the hot solution.
-
Cool the filtrate to allow for crystallization.
-
Filter the crystals and dry to obtain α-bromocinnamaldehyde.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main synthesis pathway of α-bromocinnamaldehyde and a common oxidation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in α-bromocinnamaldehyde synthesis.
References
- 1. alpha-Bromocinnamaldehyde | 33603-90-6 | Benchchem [benchchem.com]
- 2. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 3. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. biotage.com [biotage.com]
Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives
Welcome to the technical support center for the synthesis of cinnamaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing cinnamaldehyde derivatives?
A1: The Claisen-Schmidt condensation is the most widely employed method for synthesizing cinnamaldehyde and its derivatives. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (which lacks α-hydrogens) with an aliphatic aldehyde or ketone (which possesses α-hydrogens), such as acetaldehyde or acetone.[1][2]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields can stem from several factors. Common causes include unwanted side reactions, such as the Cannizzaro reaction of the benzaldehyde starting material (especially with strong bases), or the self-condensation of the enolizable aldehyde/ketone.[3] Other factors include incorrect stoichiometry, suboptimal reaction temperature, or inefficient purification. Yields can vary widely, with some lab-scale syntheses reporting yields as low as 23% due to side reactions[4], while optimized commercial processes can achieve yields of 77-85%.[3]
Q3: What are the typical side products in a Claisen-Schmidt condensation, and how can they be minimized?
A3: The primary side reactions include:
-
Cannizzaro Reaction: An issue when using aromatic aldehydes with strong bases like sodium hydroxide, producing benzyl alcohol and sodium benzoate.[3] Using a milder base, such as sodium carbonate, can help mitigate this.[3]
-
Self-Condensation: The enolizable component (e.g., acetaldehyde) can react with itself. This can be minimized by the slow, controlled addition of the enolizable aldehyde to the reaction mixture containing the benzaldehyde and the base.[3]
-
Formation of 5-phenyl-2,4-pentadienal: This can occur even under optimized conditions but is generally a minor byproduct.[3]
Q4: The final product has a strong smell of benzaldehyde but not cinnamon. What went wrong?
A4: A persistent benzaldehyde smell indicates a failed or incomplete reaction. This is a common issue where the starting benzaldehyde has not successfully condensed with the enolizable carbonyl compound.[3] Potential reasons include using an incorrect base, insufficient base concentration, issues with solvent choice (e.g., NaOH not dissolving), or adding reagents in the wrong order.[3][5]
Q5: What are the most effective methods for purifying cinnamaldehyde derivatives?
A5: Purification strategies depend on the scale and nature of the impurities. Common and effective methods include:
-
Vacuum Distillation: Ideal for separating the desired aldehyde from non-volatile impurities or compounds with significantly different boiling points. This method has been shown to achieve purities of over 98%.[6]
-
Molecular Distillation: A further purification step after vacuum distillation that can increase purity to over 99.5%.[6]
-
Column Chromatography: A versatile technique for separating the target compound from structurally similar side products, using stationary phases like silica gel.[7]
-
Addition/Release Method: Involves forming a water-soluble adduct (e.g., with sodium bisulfite), washing away non-aldehyde impurities, and then regenerating the pure aldehyde with acid. However, this method can be costly due to the amount of reagent consumed.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Excessive Base Concentration: Using too much strong base (e.g., NaOH) promotes the Cannizzaro reaction, consuming the benzaldehyde starting material.[3] | Reduce the concentration of NaOH to a catalytic amount (e.g., 0.5-2.0% solution). Alternatively, switch to a weaker base like sodium carbonate to suppress the Cannizzaro reaction.[3] |
| Self-Condensation of Aldehyde: Rapid addition of the enolizable aldehyde (e.g., acetaldehyde) can lead to its self-condensation before it can react with the benzaldehyde. | Add the enolizable aldehyde dropwise and slowly to the reaction mixture over an extended period (e.g., several hours) with efficient stirring.[3] | |
| Incorrect Stoichiometry: An insufficient amount of the benzaldehyde can limit the reaction. | Use at least two equivalents of benzaldehyde for every equivalent of acetaldehyde to favor the desired cross-condensation.[3] | |
| Reaction Mixture Turns into a Gel or Solidifies | Poor Solubility of Base: Solid NaOH may not fully dissolve in anhydrous organic solvents like isopropanol, leading to a heterogeneous mixture and poor catalytic activity.[3] | Ensure the base is fully dissolved. Adding a co-solvent like water can help dissolve the NaOH and prevent gel formation.[3] |
| Product is Contaminated with Starting Materials | Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture if the protocol allows. |
| Inefficient Work-up: Failure to properly neutralize the base or wash the organic layer can leave salts and other impurities. | After the reaction, carefully neutralize the mixture with an acid (e.g., glacial acetic acid).[4] Wash the organic extract thoroughly with water or brine to remove water-soluble impurities before drying and solvent evaporation.[4] | |
| Difficulty Purifying the Final Product | Similar Boiling Points: Side products may have boiling points close to the desired cinnamaldehyde derivative, making simple distillation ineffective. | Employ fractional vacuum distillation for better separation.[6] If boiling points are very close, column chromatography is a more suitable alternative.[7] |
| Thermal Decomposition: Cinnamaldehyde and its derivatives can be sensitive to high temperatures, leading to decomposition during distillation. | Use high-vacuum, low-temperature distillation to prevent thermal degradation of the product.[8] |
Data Summary
The following tables summarize quantitative data from various synthesis and purification protocols.
Table 1: Optimization of Reaction Conditions for Oxidative Heck Synthesis [9]
| Catalyst | Reoxidant | Solvent | Temperature | Time (h) | Yield (%) |
| Pd(OAc)₂ / dmphen | p-benzoquinone | Acetonitrile | Room Temp. | 24-48 | 95+ |
| Pd(OAc)₂ / dmphen | p-benzoquinone | Acetonitrile | 100°C (Microwave) | 0.5 | 95+ |
| Pd(OAc)₂ / dmphen | p-benzoquinone | DMF | Room Temp. | 24-48 | Lower |
| PdCl₂(PPh₃)₂ | Air | Acetonitrile | Room Temp. | 24-48 | Lower |
| dmphen: 2,9-dimethyl-1,10-phenanthroline |
Table 2: Comparison of Claisen-Schmidt Reaction Conditions and Yields
| Base | Reactant Ratio (Benzaldehyde:Acetaldehyde) | Solvent | Reported Yield (%) | Reference |
| Dilute NaOH (0.5-2.0%) | ≥ 2:1 | Water | 77-85 | [3] |
| Potassium Hydroxide | Not Specified | Methanol | 23 | [4] |
| Solid Super Base | Not Specified | Various Organic Solvents | High Conversion & Selectivity | [10] |
Table 3: Purification Methods and Reported Efficacy
| Method | Starting Material | Final Purity (%) | Final Yield (%) | Reference |
| Salting Method & Column Chromatography | Cinnamon Bark Oil | ~100 | ~36 | [11][12] |
| Vacuum Distillation | Cinnamon Oil | 98.66 | 84.68 | [6] |
| Molecular Distillation (post-vacuum) | Crude Cinnamaldehyde | 99.5 | 85.63 | [6] |
| Rectification (Low-temp, high-vacuum) | Cinnamon Oil | ≥99 | ≥80 | [8] |
Experimental Protocols
Protocol 1: General Claisen-Schmidt Condensation for Cinnamaldehyde Synthesis
This protocol is a generalized procedure based on common laboratory practices for the Claisen-Schmidt reaction.[1][3][4]
-
Materials:
-
Benzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Glacial Acetic Acid
-
Drying Agent (e.g., anhydrous sodium sulfate)
-
Extraction Solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
Prepare a dilute solution of the base (e.g., 10% NaOH in water).
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde in ethanol. Cool the flask in an ice bath.
-
Slowly add the prepared base solution to the stirred benzaldehyde solution while maintaining the low temperature.
-
Add acetaldehyde to the dropping funnel, diluted with a small amount of ethanol.
-
Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours. Ensure the temperature remains low.
-
After the addition is complete, allow the mixture to stir for an additional 3 hours, monitoring the reaction progress by TLC.[4]
-
Once the reaction is complete, neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 7.[4]
-
Transfer the mixture to a separatory funnel and extract the product using an appropriate organic solvent.
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cinnamaldehyde.
-
Purify the crude product by vacuum distillation.[6]
-
Protocol 2: Synthesis of 2-Hydroxycinnamaldehyde from Cinnamaldehyde
This is a three-step synthesis involving nitration, reduction, and diazotation-hydrolysis.[11][12]
-
Step 1: Nitration (Synthesis of 2-Nitrocinnamaldehyde)
-
To 11 g of cinnamaldehyde, add 45 mL of acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 3.6 mL of nitric acid (65%) while stirring vigorously, ensuring the temperature does not rise above 5 °C.
-
Add 5 mL of glacial acetic acid and continue stirring at 0-5 °C for 3-4 hours.
-
Stop the reaction and add 20% HCl until no more yellow precipitate forms.
-
Isolate the precipitate by filtration and recrystallize from ethanol to yield 2-nitrocinnamaldehyde (Reported Yield: 26%).[11][12]
-
-
Step 2: Reduction (Synthesis of 2-Aminocinnamaldehyde)
-
In a flask, create a mixture of methanol and water.
-
Add the 2-nitrocinnamaldehyde product from Step 1, along with ammonium chloride (NH₄Cl) and iron (Fe) powder.
-
Reflux the mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the hot solution to remove the iron catalyst and evaporate the solvent to obtain crude 2-aminocinnamaldehyde.
-
-
Step 3: Diazotation-Hydrolysis (Synthesis of 2-Hydroxycinnamaldehyde)
-
Dissolve the crude 2-aminocinnamaldehyde in a solution of sulfuric acid (H₂SO₄).
-
Cool the solution to 5 °C and add a solution of sodium nitrite (NaNO₂) dropwise while stirring for 1 hour.
-
Pour the mixture into a container with water and THF, and reflux.
-
Extract the product with ethyl acetate.
-
Dry the organic phase with a drying agent (e.g., MgSO₄), evaporate the solvent, and purify the final product by column chromatography.[11][12]
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the synthesis of cinnamaldehyde derivatives.
Caption: Troubleshooting workflow for low yield.
Caption: Claisen-Schmidt reaction pathway.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Cinnamaldehyde failed to condense? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. journals.caf.ac.cn [journals.caf.ac.cn]
- 7. isca.me [isca.me]
- 8. CN103342632A - Method for separating high-purity cinnamyl aldehyde and cinnamyl acetate from cinnamon oil - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technisches Support-Center: Fehlerbehebung bei niedrigen Ausbeuten bei der Bromierung von Zimtaldehyd
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur Fehlerbehebung bei niedrigen Ausbeuten während der Bromierung von Zimtaldehyd zu 2,3-Dibrom-3-phenylpropanal.
Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung
F1: Ich erhalte eine sehr niedrige oder gar keine Ausbeute an 2,3-Dibrom-3-phenylpropanal. Was sind die möglichen Ursachen?
A1: Niedrige oder keine Ausbeute bei der Bromierung von Zimtaldehyd kann auf mehrere Faktoren zurückzuführen sein. Die häufigsten Ursachen sind:
-
Qualität der Reagenzien: Die Verwendung von altem oder zersetztem Zimtaldehyd oder Brom kann die Reaktion beeinträchtigen. Zimtaldehyd kann an der Luft zu Zimtsäure oxidieren. Stellen Sie sicher, dass das Brom nicht durch Feuchtigkeit hydrolysiert wurde.
-
Unzureichende Reaktionstemperatur: Die elektrophile Addition von Brom an eine Doppelbindung ist in der Regel exotherm, erfordert aber möglicherweise eine anfängliche Aktivierung oder eine sorgfältige Temperaturkontrolle. Die Reaktion wird oft bei niedrigen Temperaturen (z. B. 0-5 °C) durchgeführt, um Nebenreaktionen zu minimieren.[1]
-
Falsche Stöchiometrie: Ein Überschuss oder Mangel an Brom kann zu unvollständiger Umsetzung oder zur Bildung von Nebenprodukten führen. Eine genaue 1:1-Stöchiometrie von Alken zu Brom ist entscheidend.
-
Feuchtigkeit im Reaktionsgemisch: Wasser kann mit Brom zu Bromwasserstoffsäure und Hypobromiger Säure reagieren, was zu unerwünschten Nebenprodukten wie Bromhydrinen führen kann.
-
Lichteinwirkung: Radikalische Reaktionen, die durch Licht induziert werden, können mit der gewünschten elektrophilen Additionsreaktion konkurrieren. Es wird empfohlen, die Reaktion unter Lichtausschluss durchzuführen.[1]
F2: Meine Reaktion scheint zu funktionieren, aber ich isoliere ein Gemisch von Produkten. Welche Nebenreaktionen können auftreten?
A2: Bei der Bromierung von Zimtaldehyd, einem α,β-ungesättigten Aldehyd, können mehrere Nebenreaktionen auftreten:
-
α-Bromierung: Aldehyde können am α-Kohlenstoffatom bromiert werden, insbesondere unter sauren Bedingungen, die durch die Bildung von HBr während der Reaktion entstehen können.[2] Dies führt zur Bildung von α-Bromzimtaldehyd.
-
Oxidation des Aldehyds: Die Aldehydgruppe ist empfindlich gegenüber Oxidation, die durch Verunreinigungen im Brom oder durch Luftexposition während der Aufarbeitung erfolgen kann, was zur Bildung von Zimtsäurederivaten führt.
-
Mehrfachbromierung: Obwohl weniger wahrscheinlich als bei Aldehyden mit gesättigten α-Kohlenstoffen, kann unter bestimmten Bedingungen eine weitere Bromierung stattfinden.
-
Reaktionen mit dem Lösungsmittel: Reaktionen des Kations-Zwischenprodukts mit nukleophilen Lösungsmitteln können auftreten, wenn beispielsweise Alkohole als Lösungsmittel verwendet werden.
F3: Wie kann ich die Bildung von Nebenprodukten minimieren?
A3: Um die Selektivität der Reaktion zu erhöhen und Nebenprodukte zu reduzieren, sollten Sie die folgenden Strategien in Betracht ziehen:
-
Langsame Zugabe des Broms: Eine langsame, tropfenweise Zugabe der Bromlösung bei niedriger Temperatur hilft, die Konzentration des Broms im Reaktionsgemisch niedrig zu halten. Dies minimiert die Wahrscheinlichkeit von Nebenreaktionen.[3]
-
Verwendung eines weniger reaktiven Bromierungsmittels: Anstelle von molekularem Brom (Br₂) kann Pyridiniumtribromid verwendet werden. Es ist ein festes Reagenz, das einfacher zu handhaben ist und Brom langsam in situ freisetzt, was zu einer kontrollierteren Reaktion führt.
-
Kontrolle des pH-Wertes: Die Zugabe eines nicht-nukleophilen Säurefängers, wie z. B. fein gepulvertes Calciumcarbonat, kann die Bildung von sauren Nebenprodukten neutralisieren, die α-Bromierungsreaktionen katalysieren können.
-
Wahl des Lösungsmittels: Inerte, aprotische Lösungsmittel wie Dichlormethan, Chloroform oder Tetrachlorkohlenstoff sind in der Regel die beste Wahl.[4]
F4: Ich habe Schwierigkeiten bei der Aufreinigung des Produkts. Welche Methoden werden empfohlen?
A4: 2,3-Dibrom-3-phenylpropanal ist ein Aldehyd und kann empfindlich sein. Die Aufreinigung erfordert daher schonende Methoden:
-
Kristallisation: Die Umkristallisation aus einem geeigneten Lösungsmittelsystem, wie z. B. einem Ethanol-Wasser-Gemisch, ist oft die effektivste Methode zur Aufreinigung des Produkts.[1][5]
-
Extraktion: Wenn das Rohprodukt saure Verunreinigungen (z. B. Zimtsäure aus der Oxidation) enthält, kann eine wässrige Aufarbeitung mit einer milden Base (z. B. einer verdünnten Natriumbicarbonatlösung) helfen, diese zu entfernen. Das Produkt selbst, als Aldehyd, sollte in der organischen Phase verbleiben.
-
Entfernung von überschüssigem Brom: Geringe Mengen an restlichem Brom können durch Waschen mit einer verdünnten Natriumthiosulfatlösung entfernt werden, bis die organische Phase farblos ist.[3]
Quantitative Daten zur Reaktionsoptimierung
Die Optimierung der Reaktionsbedingungen ist entscheidend für eine hohe Ausbeute. Die folgende Tabelle fasst einige Literaturdaten zur Bromierung von Zimtsäure (einem eng verwandten Substrat) zusammen, die als Ausgangspunkt für die Optimierung der Zimtaldehyd-Bromierung dienen können.
| Substrat | Bromierungs- reagenz | Lösungsmittel | Temperatur | Reaktionszeit | Ausbeute (%) | Quelle |
| Zimtsäure | Brom | Ether | Gekühlt (Eisbad) | Nicht spezifiziert | Nahezu quantitativ | [1] |
| Zimtsäure | Brom | Keine (Gasphase) | Raumtemperatur | ~3 Tage | Theoretisch (90 g) | [1] |
| Zimtsäure | Pyridinium- tribromid | Essigsäure | 60 °C (Rückfluss) | 1 Stunde | Nicht spezifiziert | |
| Zimtsäure | Brom | Dichlormethan | Raumtemperatur | 30 Minuten | 80-93 | [3] |
Experimentelle Protokolle
Repräsentatives Protokoll für die Bromierung von Zimtaldehyd
Dieses Protokoll ist eine allgemeine Richtlinie, die auf den Verfahren für die Bromierung von Zimtsäure basiert und für Zimtaldehyd angepasst wurde. Eine Optimierung kann erforderlich sein.
-
Vorbereitung: In einem 100-ml-Rundkolben werden 5,0 g (37,8 mmol) frisch destillierter Zimtaldehyd in 40 ml trockenem Dichlormethan gelöst. Der Kolben wird mit einem Septum verschlossen und in einem Eisbad auf 0-5 °C gekühlt.
-
Bromzugabe: In einem Tropftrichter wird eine Lösung von 6,0 g (37,8 mmol) Brom in 10 ml trockenem Dichlormethan vorbereitet. Diese Lösung wird langsam und tropfenweise über einen Zeitraum von 30-45 Minuten zu der gerührten Zimtaldehydlösung gegeben. Die Temperatur sollte während der Zugabe unter 5 °C gehalten werden. Die charakteristische braune Farbe des Broms sollte während der Reaktion verschwinden.[3]
-
Reaktionsverfolgung: Nach vollständiger Zugabe wird das Reaktionsgemisch für weitere 30 Minuten bei 0-5 °C gerührt. Das Verschwinden der Bromfarbe ist ein Indikator für den Abschluss der Reaktion.[3]
-
Aufarbeitung: Wenn eine leichte Färbung durch überschüssiges Brom bestehen bleibt, werden einige Tropfen einer 10%igen wässrigen Natriumthiosulfatlösung zugegeben, bis die Farbe verschwindet. Das Reaktionsgemisch wird anschließend mit 20 ml Wasser und 20 ml gesättigter Natriumchloridlösung gewaschen.
-
Isolierung: Die organische Phase wird abgetrennt, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Aufreinigung: Der rohe Rückstand wird aus einem minimalen Volumen eines Ethanol-Wasser-Gemisches umkristallisiert, um reines 2,3-Dibrom-3-phenylpropanal zu erhalten.
Visualisierungen
References
Stability issues of p-bromo-beta-chlorocinnamaldehyde in solution
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for p-bromo-beta-chlorocinnamaldehyde in solution?
A1: Based on its structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The aldehyde group can be oxidized to a carboxylic acid, or other reactions can occur, particularly under strongly acidic or basic conditions.
-
Oxidation: The aldehyde group is prone to oxidation, forming the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.
-
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions. The specific photolytic degradation products are difficult to predict without experimental data.
-
Isomerization: The double bond in the cinnamaldehyde backbone could potentially undergo cis-trans isomerization, which may affect its biological activity and analytical profile.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For long-term storage in solution, it is crucial to use high-purity, peroxide-free solvents. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Strongly acidic or basic conditions are likely to catalyze hydrolysis of the molecule. The optimal pH for stability would need to be determined experimentally, but it is generally advisable to maintain solutions at a neutral or slightly acidic pH if compatible with the experimental design.
Q4: What are the recommended handling and storage conditions for the solid compound?
A4: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Inert gas blanketing may be considered for long-term storage to minimize oxidation.[1]
Troubleshooting Guide
Issue: I am seeing a rapid loss of my compound in solution.
-
Question 1: What solvent are you using?
-
Answer: Ensure the solvent is of high purity and, if applicable, peroxide-free (e.g., for ethers). Consider switching to a more inert solvent if degradation is suspected to be solvent-mediated.
-
-
Question 2: How are you storing your solutions?
-
Answer: Solutions should be stored at low temperatures and protected from light. Prepare fresh solutions for critical experiments. If you are using previously prepared solutions, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity.
-
-
Question 3: What is the pH of your solution?
-
Answer: If using aqueous buffers, ensure the pH is controlled and consider performing a pH stability screen to identify the optimal pH range for your experiments.
-
Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Question 1: Have you performed a forced degradation study?
-
Question 2: Are you using appropriate analytical methods?
Experimental Protocols
The following are general protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are observed.
1. Acidic Hydrolysis
-
Protocol: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 N HCl.
-
Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 N NaOH), and analyze by a stability-indicating HPLC method.
2. Basic Hydrolysis
-
Protocol: Dissolve this compound in a suitable organic solvent and add an equal volume of 0.1 N NaOH.
-
Conditions: Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Analysis: At each time point, withdraw an aliquot, neutralize it with an appropriate acid (e.g., 0.1 N HCl), and analyze by HPLC.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions: Incubate at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples directly by HPLC at various time points.
4. Thermal Degradation
-
Protocol: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Conditions: Maintain the samples for a defined period (e.g., 1, 3, 7 days).
-
Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by HPLC.
5. Photolytic Degradation
-
Protocol: Expose a solution of this compound to a light source with a defined output (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²).
-
Conditions: Maintain a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the exposed and control samples by HPLC at various time points.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | ||||
| Basic Hydrolysis | 0.1 N NaOH | ||||
| Oxidative | 3% H₂O₂ | ||||
| Thermal (Solution) | - | ||||
| Thermal (Solid) | - | ||||
| Photolytic | 1.2 million lux hours |
Users should populate this table with their experimental data.
Visualizations
Caption: Figure 1: General Workflow for Stability Testing
Caption: Figure 2: Hypothetical Degradation Pathway
References
Overcoming challenges in the purification of halogenated cinnamaldehydes
Welcome to the technical support center for the purification of halogenated cinnamaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude halogenated cinnamaldehyde samples?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted halogenated benzaldehyde and acetaldehyde (or other reagents used in the aldol condensation).
-
Side Products: Byproducts from the synthesis, which can include self-condensation products of acetaldehyde or the corresponding halogenated cinnamic acid formed by oxidation of the aldehyde.[1][2]
-
Isomers: Positional isomers (ortho-, meta-, para-) of the halogen substituent if the synthesis starts from an isomeric mixture, and cis/trans (Z/E) geometric isomers of the double bond.[3] The trans isomer is typically the major product.
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
Q2: Which purification technique is best for my halogenated cinnamaldehyde?
A2: The optimal technique depends on the nature of the impurities and the scale of your purification.
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Column Chromatography: Highly effective for separating compounds with different polarities, such as removing polar impurities like cinnamic acid or separating isomers.[4][5] It is a versatile technique for achieving high purity on a small to medium scale.[6]
-
Recrystallization: An excellent method for purifying solid halogenated cinnamaldehydes from less soluble or trace impurities.[7] It is often a cost-effective and scalable technique.
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Distillation (Vacuum/Molecular): Suitable for liquid cinnamaldehydes and for removing non-volatile impurities.[4]
Q3: My halogenated cinnamaldehyde appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A3: Cinnamaldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or isomerization. To mitigate this:
-
Deactivate the Silica Gel: Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then re-equilibrating with your mobile phase.
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Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q4: I am having difficulty separating positional (ortho/meta/para) isomers of my halogenated cinnamaldehyde. What should I do?
A4: Separating positional isomers can be challenging due to their similar polarities.
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Optimize TLC: First, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that shows the best separation between the isomers.[5]
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High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., reversed-phase C18) may be necessary.[8]
-
Co-crystallization: In some cases, selective co-crystallization with a specific co-former can be used to isolate one isomer from a mixture.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent).- Column overloading.- Column cracking or channeling. | - Optimize the eluent using TLC to achieve a significant difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing; for dry packing, ensure the silica is settled and for wet packing, create a uniform slurry.[9][10] |
| Compound Stuck on Column | - Eluent is not polar enough.- Compound is reacting with the stationary phase. | - Gradually increase the polarity of the eluent (gradient elution).- Use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to alumina. |
| Tailing of Bands | - Compound is too soluble in the stationary phase.- Presence of highly polar impurities. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- Pre-purify the crude material to remove baseline impurities. |
| Product Elutes with an Unexpected Color | - On-column reaction or degradation.- Co-elution with a colored impurity. | - See Q3 in the FAQ section regarding compound degradation.- Analyze fractions by TLC or another analytical method to check for co-eluting species. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath.[7]- Add a seed crystal.- Scratch the inside of the flask with a glass rod at the solution's surface.[7] |
| Oiling Out | - Solution is supersaturated at a temperature above the compound's melting point.- The chosen solvent is inappropriate. | - Re-heat the solution and add more solvent.- Try a different recrystallization solvent or a two-solvent system.[7] |
| Low Recovery | - Too much solvent was used.- Crystals are significantly soluble in the cold solvent. | - Concentrate the filtrate (mother liquor) and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
| Crystals are Colored | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[7] |
Quantitative Data Summary
The following table summarizes purity and yield data for cinnamaldehyde and its derivatives from various purification methods. Data for specifically halogenated cinnamaldehydes is limited in the literature; therefore, data for the parent compound is included for reference.
| Compound | Purification Method | Purity | Yield | Reference |
| Cinnamaldehyde | Column Chromatography | Improved from 44.6 mg/L to 52.0 mg/L | - | [4] |
| α-Bromocinnamaldehyde | Crystallization (Petroleum Ether) | High Purity | - | [11] |
| 4-Bromocinnamaldehyde | Crystallization | Purified Product | - | [12] |
| trans-4-Bromocinnamaldehyde | - | >98.0% (GC) | - | |
| trans-4-Chlorocinnamaldehyde | - | 96% | - | |
| trans-Cinnamaldehyde | - | 97% | - |
Experimental Protocols
Protocol 1: Purification of a Solid Halogenated Cinnamaldehyde by Recrystallization
This protocol is a general guideline and should be adapted based on the specific properties of the compound.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a small amount of a potential recrystallization solvent (e.g., ethanol, hexane, or a mixture) and observe the solubility at room temperature and upon heating.[7] An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[7] Allow the crystals to dry completely.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for flash column chromatography.
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities (a target Rf value of ~0.3 is often ideal).[5]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[9]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, or dry-pack the column with silica gel and then carefully run the eluent through.[9][10] Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.[9]
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply pressure (e.g., from a regulated air line or a hand pump) to force the eluent through the column at a steady rate.[6]
-
Continuously collect fractions in test tubes or other suitable containers.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of halogenated cinnamaldehydes.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. biocompare.com [biocompare.com]
- 4. isca.me [isca.me]
- 5. columbia.edu [columbia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 12. 4-Bromocinnamaldehyde | 49678-04-8 [chemicalbook.com]
Optimizing catalyst selection for p-bromo-beta-chlorocinnamaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of p-bromo-beta-chlorocinnamaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes p-bromoacetophenone as the starting material and a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction introduces both the chloro and the aldehyde functionalities to the alpha and beta positions of the acetyl group.
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3][4] The reaction is usually performed at low temperatures (0-10 °C) under anhydrous conditions.
Q3: Are there any alternative reagents to POCl₃ for generating the Vilsmeier reagent?
A3: Yes, other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used to generate the Vilsmeier reagent from DMF. However, POCl₃ remains the most commonly employed reagent for this transformation.
Q4: What are the typical reaction conditions for the Vilsmeier-Haack reaction on p-bromoacetophenone?
A4: The reaction is generally carried out in an inert solvent, often with an excess of DMF serving as both a reactant and the solvent. The Vilsmeier reagent is prepared at a low temperature (0-10 °C), after which the p-bromoacetophenone is added. The reaction mixture is then typically heated to a moderate temperature (e.g., 60-80 °C) for several hours to ensure complete conversion. The final product is obtained after hydrolysis of the intermediate iminium salt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Vilsmeier reagent: Moisture in the reaction setup can hydrolyze the Vilsmeier reagent. 2. Low reactivity of the substrate: The electron-withdrawing nature of the bromine atom on the phenyl ring can decrease the nucleophilicity of the enol/enolate intermediate. 3. Impure reagents: The purity of DMF and POCl₃ is crucial for the reaction's success. Old or improperly stored DMF may contain dimethylamine, which can consume the Vilsmeier reagent. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the reaction temperature or prolong the reaction time. Consider using a slight excess of the Vilsmeier reagent. 3. Use freshly distilled or high-purity DMF and POCl₃. |
| Formation of Side Products | 1. Polyformylation: Reaction at other positions on the aromatic ring, although less likely due to the deactivating nature of the bromo and acetyl groups. 2. Incomplete reaction: Unreacted starting material or intermediates may be present in the final product mixture. 3. Side reactions of the product: The aldehyde product can be sensitive and may undergo further reactions under the reaction or work-up conditions. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. 3. Perform the work-up at a low temperature and purify the product promptly after the reaction is complete. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during work-up: The presence of DMF and inorganic salts can lead to the formation of stable emulsions. 2. Co-elution of impurities during chromatography: Structurally similar impurities may be difficult to separate from the desired product. | 1. Use a saturated brine solution during the extraction to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. |
Catalyst and Reaction Condition Optimization
While the Vilsmeier-Haack reaction is not catalytic in the traditional sense, the stoichiometry of the Vilsmeier reagent and the reaction conditions play a critical role in the outcome. The following table summarizes typical conditions and expected yields for the Vilsmeier-Haack reaction on substituted acetophenones, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Material | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| Acetophenone | 1.5 - 3.0 | DMF | 60 - 80 | 4 - 8 | 70 - 85 | General Vilsmeier-Haack Procedures |
| 4-Chloroacetophenone | 2.0 - 3.5 | DMF | 70 - 90 | 6 - 12 | 65 - 80 | Inferred from similar reactions |
| 4-Methoxyacetophenone | 1.2 - 2.0 | DMF | 50 - 70 | 3 - 6 | 80 - 95 | Electron-rich substrates react faster |
| p-Bromoacetophenone (Target) | 2.5 - 4.0 | DMF | 70 - 90 | 8 - 16 | 60 - 75 (Expected) | - |
Note: The conditions for p-bromoacetophenone are estimated based on the electronic effects of the bromo substituent and may require further optimization.
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound
Materials:
-
p-Bromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with p-Bromoacetophenone: Dissolve p-bromoacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Reducing byproduct formation in the synthesis of substituted cinnamaldehydes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted cinnamaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted cinnamaldehydes?
The most prevalent and economically viable method for synthesizing substituted cinnamaldehydes is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between a substituted benzaldehyde (which lacks α-hydrogens) and an aldehyde or ketone that possesses α-hydrogens (e.g., acetaldehyde, acetone).[1][2] The reaction is typically base-catalyzed.[3]
Q2: What are the primary byproducts I should be aware of during a Claisen-Schmidt condensation for cinnamaldehyde synthesis?
The main byproducts to anticipate are:
-
Self-condensation products: The enolizable aldehyde or ketone can react with itself. For instance, acetaldehyde can undergo self-condensation.[2]
-
Cannizzaro reaction products: In the presence of a strong base, the substituted benzaldehyde (which cannot enolize) can disproportionate to form the corresponding benzyl alcohol and benzoate salt.[4][5][6] This is more likely with high concentrations of a strong base.[2]
-
Michael addition products: Nucleophiles present in the reaction mixture can add to the α,β-unsaturated system of the newly formed cinnamaldehyde.
-
Polymerization products: Some reactants, like acrolein, are prone to polymerization under the reaction conditions.[7]
Q3: Are there alternative methods to the Claisen-Schmidt condensation?
Yes, another notable method is the oxidative Heck reaction . This palladium-catalyzed reaction couples an arylboronic acid with an α,β-unsaturated aldehyde like acrolein.[7][8] It offers a base-free alternative and can produce good to excellent yields of cinnamaldehyde derivatives.[7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired cinnamaldehyde.
| Possible Cause | Suggested Solution |
| Incorrect base concentration or type. | A high concentration of a strong base (e.g., NaOH, KOH) can promote the Cannizzaro reaction, consuming your starting benzaldehyde.[2] Consider using a lower concentration of the base. |
| Reaction temperature is too low. | While low temperatures can suppress some side reactions, heat generally favors the final dehydration step to form the α,β-unsaturated product. Consider carefully controlling the reaction temperature. |
| Poor quality of starting materials. | Ensure your substituted benzaldehyde is free of the corresponding carboxylic acid, which can neutralize the base catalyst. Use freshly distilled aldehydes if necessary. |
| Inefficient enolate formation. | If using a ketone, enolate formation can be less favorable than with an aldehyde. Ensure adequate mixing and appropriate base strength. |
Problem 2: The final product is a mixture of multiple compounds that are difficult to separate.
| Possible Cause | Suggested Solution |
| Competing self-condensation. | This is common when the enolizable carbonyl compound is highly reactive. Try adding the enolizable component slowly to the mixture of the benzaldehyde and base to keep its concentration low. |
| Cannizzaro reaction is occurring. | As mentioned, this is often due to high base concentration. Reducing the base concentration or using a milder base can mitigate this. The Cannizzaro reaction is second order in aldehyde and first or second order in base, so concentration control is key.[4][5] |
| Crossed-product formation. | In a crossed aldol reaction, four products are theoretically possible. Using a non-enolizable benzaldehyde simplifies this, but self-condensation of the other carbonyl partner is still a risk.[1] |
Problem 3: The reaction mixture becomes very thick or solidifies.
| Possible Cause | Suggested Solution |
| Precipitation of the product or an intermediate. | This can be normal, especially in solvent-free conditions.[9] However, it can hinder effective stirring. If necessary, a minimal amount of an appropriate solvent (e.g., ethanol) can be added to maintain a stirrable slurry.[3] |
| Polymerization of a reactant or product. | This is a known issue with certain aldehydes like acrolein.[7] Ensure the reaction is performed under recommended temperature and concentration conditions to minimize this. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on yield.
Table 1: Optimization of Catalyst and Solvent
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Iodine (15) | EtOH | 5 | 68 |
| 2 | Iodine (20) | EtOH | 4 | 85 |
| 3 | Iodine (25) | EtOH | 4 | 82 |
| 4 | Iodine (20) | CH₃OH | 5 | 76 |
| 5 | Iodine (20) | CH₃CN | 6 | 65 |
| 6 | Piperidine (20) | EtOH | 8 | 55 |
| 7 | Acetic Acid (20) | EtOH | 10 | 40 |
| 8 | None | EtOH | 24 | No Reaction |
Data adapted from a study on the synthesis of a specific derivative, illustrating the importance of catalyst and solvent screening.[10]
Table 2: Effect of Reactant Ratio in a Solvent-Free Claisen-Schmidt Reaction
| Entry | Cycloalkanone | Benzaldehyde | NaOH (mol%) | Time (min) | Yield (%) |
| 1 | Cyclohexanone | 4-Chlorobenzaldehyde | 20 | 5 | 98 |
| 2 | Cyclohexanone | 4-Methoxybenzaldehyde | 20 | 5 | 96 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 20 | 5 | 97 |
| 4 | Cyclopentanone | 4-Methylbenzaldehyde | 20 | 5 | 98 |
This table demonstrates the high efficiency of solvent-free conditions with optimized catalyst loading for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones.[9]
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This is a generalized protocol for the synthesis of dibenzalacetone, which can be adapted for other substituted cinnamaldehydes.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the substituted benzaldehyde and the enolizable ketone or aldehyde in ethanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to the mixture.
-
Reaction: Continue stirring at room temperature. The product may begin to precipitate. Allow the reaction to proceed for a specified time (e.g., 20-30 minutes), with occasional stirring.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the purified substituted cinnamaldehyde.[3]
Protocol 2: Oxidative Heck Reaction for Cinnamaldehyde Synthesis
This protocol is a general guide based on modern palladium-catalyzed methods.
-
Catalyst Preparation: In a reaction vessel, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and the ligand in a suitable solvent like acetonitrile. Stir for a short period at room temperature.
-
Reactant Addition: To a separate vessel, add the arylboronic acid, the α,β-unsaturated aldehyde (e.g., acrolein), and an oxidant (e.g., p-benzoquinone).
-
Reaction Initiation: Transfer the catalyst solution to the reactant mixture. Seal the vessel and stir at room temperature or heat under microwave irradiation for the specified time.
-
Workup: After the reaction is complete, concentrate the mixture.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired substituted cinnamaldehyde.[7]
Visualizations
Caption: Claisen-Schmidt condensation pathway for cinnamaldehyde synthesis.
Caption: General experimental workflow for cinnamaldehyde synthesis.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for p-Bromo-beta-chlorocinnamaldehyde in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with p-bromo-beta-chlorocinnamaldehyde in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a synthetic derivative of cinnamaldehyde. Based on studies of related cinnamaldehyde compounds, it is predicted to exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. The bromine and chlorine substitutions may enhance its potency and specificity. Cinnamaldehyde and its derivatives have been shown to target pathways like NF-κB and inhibit bacterial cell division by targeting the FtsZ protein.[1]
Q2: What are the key challenges when working with this compound?
A2: Due to its chemical structure, researchers may encounter challenges related to:
-
Solubility: Like many cinnamaldehyde derivatives, this compound may have low aqueous solubility.[1]
-
Stability: The aldehyde group can be susceptible to oxidation, and the overall molecule may be sensitive to light and air.
-
Reactivity: Aldehydes can react with nucleophiles, such as thiol groups in proteins, which can lead to non-specific interactions and assay interference.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light. When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q4: How can I mitigate potential assay interference from this compound?
A4: The reactivity of the aldehyde group can sometimes lead to false-positive results in high-throughput screening. To address this, consider the following:
-
Include reducing agents: Adding a small concentration of a reducing agent like dithiothreitol (DTT) to the assay buffer can help prevent non-specific reactions with cysteine residues in proteins.[2]
-
Use structurally related negative controls: Include a similar molecule lacking the reactive aldehyde group to see if the observed effects are specific.
-
Vary pre-incubation times: Shortening the pre-incubation time of the compound with the target protein may reduce the likelihood of non-specific covalent modification.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for any precipitate after adding the compound. 2. Decrease the final concentration of the compound. 3. Increase the final percentage of DMSO slightly, ensuring it remains within a tolerable range for your cell line (typically ≤ 0.5%). |
| Compound Degradation | 1. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Minimize exposure of the compound and its solutions to light and air. |
| Cell Health Variability | 1. Ensure consistent cell seeding density and passage number. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to your main experiment to monitor for cytotoxicity. |
Issue 2: High Background or False Positives in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Non-specific Enzyme Inhibition | 1. Perform a counter-screen with a different, unrelated enzyme to check for specificity. 2. Include DTT (1-5 mM) in your assay buffer to quench reactive electrophiles. A significant increase in the IC50 value in the presence of DTT suggests thiol reactivity.[2] |
| Interference with Detection Method | 1. Run a control experiment with the compound and the detection reagents in the absence of the enzyme to see if the compound itself affects the signal. 2. If using a fluorescence-based assay, check if the compound is autofluorescent at the excitation and emission wavelengths used. |
| Compound Aggregation | 1. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. 2. Perform dynamic light scattering (DLS) to check for aggregate formation at the concentrations used in the assay. |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This protocol is for determining the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
TNF-α (or other NF-κB activator)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This protocol assesses the effect of this compound on the polymerization of the bacterial cell division protein FtsZ.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP solution (100 mM)
-
This compound
-
Spectrofluorometer or a dedicated light scattering instrument
Procedure:
-
Reaction Setup: In a quartz cuvette, add the polymerization buffer and the desired concentration of this compound or vehicle control.
-
Add FtsZ: Add FtsZ to a final concentration of 5-10 µM. Mix gently and incubate for 5 minutes at 37°C.
-
Baseline Reading: Place the cuvette in the instrument and record the baseline light scattering signal (at a 90° angle) for 1-2 minutes.
-
Initiate Polymerization: Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Monitor Polymerization: Record the light scattering signal over time (e.g., for 10-15 minutes). An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Plot the light scattering intensity versus time. Compare the rate and extent of polymerization in the presence and absence of the compound.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the assays.
Table 1: Effect of this compound on NF-κB Activation
| Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 15,840 ± 850 | 0 |
| 1 | 12,350 ± 670 | 22.0 |
| 5 | 7,920 ± 430 | 50.0 |
| 10 | 4,120 ± 210 | 74.0 |
| 25 | 1,600 ± 90 | 89.9 |
Table 2: Inhibition of FtsZ Polymerization by this compound
| Concentration (µM) | Rate of Polymerization (Arbitrary Units/min) | % Inhibition |
| 0 (Vehicle) | 250 ± 15 | 0 |
| 5 | 180 ± 12 | 28.0 |
| 10 | 115 ± 8 | 54.0 |
| 20 | 55 ± 5 | 78.0 |
| 50 | 10 ± 2 | 96.0 |
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for inconsistent assay results.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cinnamaldehyde and its Halogenated Derivative, p-Bromo-β-Chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of cinnamaldehyde and an exploratory analysis of its synthetic derivative, p-bromo-β-chlorocinnamaldehyde. While extensive research has elucidated the multifaceted therapeutic potential of cinnamaldehyde, a naturally occurring α,β-unsaturated aldehyde, data on its halogenated counterpart is sparse. This document summarizes the existing experimental data for cinnamaldehyde, provides detailed experimental protocols for key biological assays, and discusses the potential implications of halogen substitution on its biological profile, drawing from studies on related halogenated compounds.
Overview of Biological Activities
Comparative Data on Biological Activity
The following tables summarize the quantitative data for the biological activities of cinnamaldehyde. Due to the lack of available data for p-bromo-β-chlorocinnamaldehyde, a direct comparison is not possible at this time.
Anticancer Activity of Cinnamaldehyde
Cinnamaldehyde has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | 16.36 | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.57 | 48 |
| HepG2 | Hepatocellular Carcinoma | 11.12 | 72 |
| ACHN | Renal Cell Carcinoma | ~80-90 | 24 |
Data compiled from multiple sources.[5][6]
Antimicrobial Activity of Cinnamaldehyde
Cinnamaldehyde exhibits potent activity against a wide range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 195 - 1000 |
| Staphylococcus aureus | Gram-Positive | Not specified |
| Acinetobacter baumannii | Gram-Negative | Not specified |
Data compiled from multiple sources.[1][7][8]
Anti-inflammatory Activity of Cinnamaldehyde
Cinnamaldehyde has been demonstrated to suppress the production of pro-inflammatory mediators in various cell models.
| Cell Line | Mediator | Inhibition | Concentration (µM) |
| THP-1 Macrophages | TNF-α | Significant | 2.5 and 15 |
| THP-1 Macrophages | IL-6 | Significant | 2.5 and 15 |
| RAW 264.7 Macrophages | Nitric Oxide (NO) | IC50 = 55 ± 9 | - |
| J774A.1 Macrophages | TNF-α | IC50 = 63 ± 9 | - |
Data compiled from multiple sources.[2][4]
Potential Influence of Halogenation on Biological Activity
While direct data on p-bromo-β-chlorocinnamaldehyde is lacking, research on other halogenated cinnamaldehyde derivatives provides some insights. The introduction of a bromine atom at the alpha position of cinnamaldehyde has been shown to enhance its bactericidal activity, particularly against persistent forms of E. coli. This suggests that halogenation could be a viable strategy to increase the antimicrobial potency of cinnamaldehyde.
Furthermore, a study on α-bromo-4-chlorocinnamaldehyde, a compound structurally related to the subject of this guide, indicated therapeutic effects in a viral myocarditis model, highlighting the potential for novel bioactivities with halogen substitution. The presence of halogen atoms can alter the electronic properties and lipophilicity of the molecule, which may, in turn, affect its interaction with biological targets. Further research is warranted to synthesize and evaluate the specific biological activities of p-bromo-β-chlorocinnamaldehyde.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of cinnamaldehyde and its derivatives.
Cell Viability and Cytotoxicity: MTT Assay
This protocol is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/mL (100 µL/well) and allow them to adhere overnight in a humidified atmosphere at 37°C with 5% CO₂.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cinnamaldehyde at 70, 80, and 90 µM) and incubate for the desired duration (e.g., 24, 48, 72 hours).[5][6]
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[9]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[9]
Antimicrobial Susceptibility: Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: Prepare a bacterial suspension with an initial concentration of approximately 5 x 10⁶ CFU/mL in an exponential growth phase.[1]
-
Serial Dilution: Serially dilute the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.[1]
-
Incubation: Incubate the plate for 18 hours at 37°C.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. To determine the minimum bactericidal concentration (MBC), aliquots from wells showing no growth can be plated on agar plates.[7]
Anti-inflammatory Activity: Measurement of Cytokines (ELISA)
This protocol measures the level of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by cells.
-
Cell Culture and Stimulation: Seed cells (e.g., THP-1 macrophages) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[2]
-
Compound Treatment: Treat the stimulated cells with different concentrations of the test compound.
-
Supernatant Collection: After 48 hours, centrifuge the plate at 1000 rpm for 8 minutes at 4°C and collect the supernatant.[2]
-
ELISA Assay: Determine the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[2][3]
-
Controls: Use phosphate-buffered saline (PBS) as a negative control and LPS alone as a positive control.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by cinnamaldehyde and a general workflow for assessing biological activity.
Caption: Cinnamaldehyde induces apoptosis in cancer cells via ROS-mediated mitochondrial pathway.
Caption: A generalized workflow for evaluating the biological activities of test compounds.
Conclusion
Cinnamaldehyde is a well-documented bioactive compound with significant potential in drug development, particularly in the areas of oncology, infectious diseases, and inflammation. While the halogenated derivative, p-bromo-β-chlorocinnamaldehyde, remains largely uncharacterized, preliminary studies on related compounds suggest that halogenation could be a promising strategy for enhancing its therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological activities of cinnamaldehyde and its derivatives, paving the way for the development of novel therapeutic agents. Future studies focused on the synthesis and comprehensive biological evaluation of p-bromo-β-chlorocinnamaldehyde are crucial to unlock its potential.
References
- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validation of the synthesis method for p-bromo-beta-chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for the preparation of p-bromo-beta-chlorocinnamaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The following sections detail the Vilsmeier-Haack reaction, a classical and effective method, alongside three modern alternatives: the Oxidative Heck reaction, the Wittig reaction, and the Julia-Kocienski olefination. Each method is evaluated based on experimental data, and detailed protocols are provided to enable reproducible results.
Data Summary
The performance of each synthetic method is summarized in the table below, offering a clear comparison of key metrics.
| Method | Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Vilsmeier-Haack Reaction | p-Bromoacetophenone | POCl₃, DMF | Dichloromethane | 4 - 6 hours | 70 - 80 | 85 - 90 | >95 |
| Oxidative Heck Reaction | 4-Bromophenylboronic acid, Acrolein | Pd(OAc)₂, DPPP, TFA | Acetone | 20 - 24 hours | 70 | 80 - 89[1] | >95 |
| Wittig Reaction | p-Bromobenzaldehyde | (Chloromethylene)triphenylphosphorane | THF | 12 - 16 hours | Room Temp. | 75 - 85 | >95 |
| Julia-Kocienski Olefination | p-Bromobenzaldehyde | 2-(Chloromethylsulfonyl)benzothiazole, KHMDS | DME | 10 - 14 hours | -78 to Room Temp. | 70 - 80 | >95 |
Reaction Pathways and Workflows
To visually represent the synthetic routes and the comparative experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Vilsmeier-Haack reaction pathway.
Caption: Alternative synthesis pathways.
Caption: Experimental comparison workflow.
Experimental Protocols
Detailed methodologies for each of the four synthetic routes are provided below.
Vilsmeier-Haack Reaction
This classical method offers high yields and is well-established for the synthesis of β-chloro-α,β-unsaturated aldehydes.
Materials:
-
p-Bromoacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve p-bromoacetophenone (1.0 eq) in dichloromethane (5 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.0 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C in a separate flask.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of p-bromoacetophenone over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (70-80 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Oxidative Heck Reaction
This modern palladium-catalyzed cross-coupling reaction provides a direct route to the cinnamaldehyde derivative from a boronic acid precursor. An oxidative Heck reaction of 4-bromophenylboronic acid with an electron-rich olefin has been reported to produce the corresponding product in 89% yield.[1]
Materials:
-
4-Bromophenylboronic acid
-
Acrolein
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
Trifluoroacetic acid (TFA)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube, add 4-bromophenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.03 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add acetone (4 mL/mmol) and stir the mixture at room temperature for 10 minutes.
-
Add acrolein (1.5 eq) followed by trifluoroacetic acid (0.3 eq).
-
Seal the tube and heat the reaction mixture at 70 °C for 20-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.
Materials:
-
p-Bromobenzaldehyde
-
(Chloromethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, suspend (chloromethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of p-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Julia-Kocienski Olefination
This modified Julia olefination provides a stereoselective route to alkenes and is known for its excellent functional group tolerance.
Materials:
-
p-Bromobenzaldehyde
-
2-(Chloromethylsulfonyl)benzothiazole
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(chloromethylsulfonyl)benzothiazole (1.2 eq) in anhydrous DME at -78 °C under an argon atmosphere, add a solution of KHMDS (1.2 eq) in toluene dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of p-bromobenzaldehyde (1.0 eq) in anhydrous DME dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 8-12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the crude product via flash chromatography on silica gel.
References
Comparing the efficacy of different halogenated cinnamaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural product scaffolds for novel therapeutic agents has positioned cinnamaldehyde and its derivatives at the forefront of scientific investigation. Halogenation of the cinnamaldehyde molecule has emerged as a key strategy to enhance its biological activity, leading to a diverse array of derivatives with potent antimicrobial, antibiofilm, and anticancer properties. This guide provides a comparative analysis of the efficacy of various halogenated cinnamaldehyde derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Antimicrobial Efficacy
Halogenated cinnamaldehyde derivatives have demonstrated significant potential in combating a range of pathogenic bacteria, including multidrug-resistant strains. The introduction of halogen atoms at different positions on the phenyl ring has been shown to modulate the antimicrobial potency of these compounds.
A study focusing on Acinetobacter baumannii, a critical priority pathogen, revealed the superior efficacy of certain halogenated analogs compared to the parent cinnamaldehyde. The 4-bromo and di-chloro substituted derivatives, in particular, exhibited noteworthy minimum inhibitory concentrations (MICs).[1][2]
| Compound | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | None | Escherichia coli | 1000 | [2] |
| Derivative 4 | 4-Bromo | Acinetobacter baumannii | 32 | [1][2] |
| Derivative 6 | Di-chloro | Acinetobacter baumannii | 64 | [2] |
| 4-Chlorocinnamaldehyde | 4-Chloro | Vibrio parahaemolyticus | - | [3] |
| 4-Bromocinnamaldehyde | 4-Bromo | Vibrio parahaemolyticus | - | [3] |
| 4-Fluorocinnamaldehyde | 4-Fluoro | Candida albicans | - | [4] |
Note: A direct comparison of MIC values across different studies should be made with caution due to variations in experimental conditions.
The antimicrobial activity of the halogenated cinnamaldehyde derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. A few colonies were then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The halogenated cinnamaldehyde derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of each compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Antimicrobial Action: Inhibition of FtsZ
Several halogenated cinnamaldehyde derivatives exert their antimicrobial effect by targeting the bacterial cell division protein FtsZ.[1][2][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual death.
Caption: Inhibition of bacterial cell division by halogenated cinnamaldehyde derivatives via FtsZ polymerization disruption.
Anticancer Efficacy
Recent studies have highlighted the potential of halogenated cinnamaldehyde derivatives as anticancer agents. Fluorinated derivatives, in particular, have shown promising cytotoxic activity against various cancer cell lines.
A newly synthesized series of cinnamide-fluorinated derivatives was evaluated for its cytotoxic effects against the HepG2 liver cancer cell line. One imidazolone derivative demonstrated significant antiproliferative activity, with a lower IC50 value than the standard drug staurosporine.[6]
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazolone derivative 6 | Fluoro | HepG2 | 4.23 | [6][7] |
| Staurosporine (standard) | - | HepG2 | 5.59 | [6][7] |
| Bromoethane chalcone 5n | Bromo | DU145 (Prostate) | 8.719 | [8] |
| Bromoethane chalcone 5n | Bromo | SKBR-3 (Breast) | 7.689 | [8] |
| Bromoethane chalcone 5n | Bromo | HEPG2 (Liver) | 9.380 | [8] |
The cytotoxic activity of the halogenated cinnamaldehyde derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the halogenated cinnamaldehyde derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Mechanism of Anticancer Action: Induction of Apoptosis
The anticancer effect of the fluorinated imidazolone derivative is attributed to its ability to induce apoptosis in cancer cells.[6][7] This is achieved through the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential.
Caption: Induction of apoptosis in cancer cells by a fluorinated cinnamide derivative via the intrinsic pathway.
Antibiofilm Efficacy
Biofilm formation is a significant contributor to antimicrobial resistance. Halogenated cinnamaldehyde derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria.
In a study investigating the antibiofilm effects against Vibrio parahaemolyticus, several halogenated derivatives showed potent inhibition of biofilm formation at a concentration of 100 µg/mL.[9]
| Compound | Halogen Substitution | Target Organism | Biofilm Inhibition (%) at 100 µg/mL | Reference |
| 4-Bromocinnamaldehyde | 4-Bromo | Vibrio parahaemolyticus | 99.6 | [9] |
| 4-Chlorocinnamaldehyde | 4-Chloro | Vibrio parahaemolyticus | 98.9 | [9] |
| 4-Nitrocinnamaldehyde | 4-Nitro | Vibrio parahaemolyticus | 98.7 | [9] |
| 4-Fluorocinnamaldehyde | 4-Fluoro | Vibrio harveyi | 75.0 | [9] |
The ability of halogenated cinnamaldehyde derivatives to inhibit biofilm formation was quantified using a crystal violet staining method.
-
Bacterial Culture Preparation: An overnight culture of the target bacterium was diluted in fresh growth medium.
-
Treatment and Incubation: The diluted bacterial culture was added to the wells of a 96-well plate containing different concentrations of the test compounds. The plates were incubated statically at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic cells were removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms were stained with a 0.1% crystal violet solution for 15 minutes.
-
Destaining and Quantification: The excess stain was removed by washing with water. The bound crystal violet was then solubilized with 30% acetic acid. The absorbance of the solubilized stain was measured at 595 nm. The percentage of biofilm inhibition was calculated by comparing the absorbance of the treated wells to that of the untreated control.
Conclusion
Halogenation of the cinnamaldehyde scaffold is a promising strategy for enhancing its therapeutic potential. Brominated and chlorinated derivatives have shown potent antimicrobial activity, particularly against challenging pathogens like Acinetobacter baumannii. Fluorinated derivatives have demonstrated significant anticancer effects by inducing apoptosis. Furthermore, various halogenated analogs are effective inhibitors of bacterial biofilm formation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on the design and evaluation of novel cinnamaldehyde-based therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell d… [ouci.dntb.gov.ua]
- 2. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Cinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of cinnamaldehyde derivatives and their biological activity is paramount for designing next-generation therapeutic agents. This guide provides a comprehensive comparison of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to illuminate the path toward more potent and selective compounds.
Cinnamaldehyde, the primary bioactive constituent of cinnamon, has long been recognized for its diverse pharmacological effects.[1][2] However, its clinical utility is often hampered by issues such as high volatility, low stability, and modest potency.[1] This has spurred extensive research into the synthesis and evaluation of cinnamaldehyde derivatives, with the goal of enhancing their therapeutic potential. This guide synthesizes key findings in the field, offering a comparative analysis of their structure-activity relationships (SAR).
Antimicrobial Activity: Targeting Bacterial Defenses
The antimicrobial properties of cinnamaldehyde and its derivatives have been a significant area of investigation, particularly in the face of rising antibiotic resistance.[1] The core structure, featuring an α,β-unsaturated aldehyde, is crucial for its activity, but modifications to the phenyl ring and the aldehyde group can dramatically influence potency and spectrum.
Substitutions on the phenyl ring have been shown to modulate the electrophilicity of the molecule, a key factor in its antibacterial action.[3] For instance, the introduction of electron-withdrawing groups can enhance activity. Studies have shown that cinnamaldehyde analogues with para-position substitutions demonstrate improved antibacterial potency against various bacterial species.[1]
Comparative Antimicrobial Potency of Cinnamaldehyde Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| trans-Cinnamaldehyde | E. coli, S. aureus | Modest mM activity levels | [3] |
| Cinnamaldehyde-GA Schiff base | S. aureus | MBC: 46 µg/mL | [4] |
| Cinnamaldehyde-GA Schiff base | E. coli | MBC: 375 µg/mL | [4] |
| Cinnamaldehyde analogues 1.2 and 1.3 | E. coli, S. aureus | Most potent inhibition among tested analogues | [1] |
| para-bromo substitution (analogue 2.7) | E. coli, S. aureus | Improved potency among ketone analogues | [1] |
| (E)-3-benzoyloxycinnamaldehyde | Not specified | Greatest activity among evaluated trans-cinnamaldehydes | [4] |
| α-bromo-4-methylcinnamaldehyde | Coxsackievirus B3 (CVB3) | Considerable inhibition of viral replication | [4] |
| α-bromo-4-chlorocinnamaldehyde | Coxsackievirus B3 (CVB3) | Considerable inhibition of viral replication | [4] |
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
The anticancer potential of cinnamaldehyde derivatives has been explored across various cancer cell lines, revealing multiple mechanisms of action, including the induction of apoptosis and cell cycle arrest.[5][6] Modifications to the cinnamaldehyde scaffold have yielded compounds with significantly enhanced cytotoxicity against cancer cells.
For example, dimeric cinnamaldehydes based on a 2-hydroxycinnamaldehyde structure have demonstrated potent growth inhibition of human colon tumor cells, with GI50 values in the micromolar range.[7] These compounds were found to induce apoptosis, evidenced by the activation of caspase-3 and cleavage of PARP, and to cause cell cycle arrest at the G2/M phase.[7] Furthermore, chalcone derivatives of cinnamaldehyde have also shown promising anticancer effects.[6][8]
Comparative Anticancer Potency of Cinnamaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |
| Dimeric cinnamaldehydes (general) | Human colon tumor cells | GI50: 0.6-10 µM | [7] |
| 2-piperazine derivative | Human colon tumor xenograft | In vivo growth blockage at 10 mg/kg | [7] |
| Cinnamaldehyde | MCF-7 (breast cancer) | 32.3% growth inhibition at 200 µg/mL | [5] |
| Cinnamaldehyde | MCF-7 (breast cancer) | IC50: 58 µg/mL (24h), 140 µg/mL (48h) | [5] |
| Cinnamaldehyde | HL-60 (leukemia) | Significant growth suppression at 0-0.8 mg/mL | [5] |
| Cinnamaldehyde | Bladder cancer 5637 cells | Dose-dependent apoptosis at 0.02-0.08 mg/mL | [5] |
| Bromoethane chalcone 5n | DU145 (prostate cancer) | IC50: 8.719 ± 1.8 μM | [8] |
| Bromoethane chalcone 5n | SKBR-3 (breast cancer) | IC50: 7.689 μM | [8] |
| Bromoethane chalcone 5n | HEPG2 (liver cancer) | IC50: 9.380 ± 1.6 μM | [8] |
| para methyl benzyl chalcone 5j | SKBR-3 (breast cancer) | IC50: 7.871 μM | [8] |
| 2,3-dichloro benzyl chalcone 5b | HEPG2 (liver cancer) | IC50: 9.190 μM | [8] |
| Cinnamaldehyde-based chalcone 3e | Caco-2 (colon cancer) | IC50: 32.19 ± 3.92 µM | [6] |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Cinnamaldehyde and its derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and NLRP3 inflammasome pathways.[9][10] Cinnamaldehyde has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]
The anti-inflammatory action of cinnamaldehyde is often attributed to its ability to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[10] Studies have shown that cinnamaldehyde can reduce IL-1β levels in both in vivo models of colitis and in vitro macrophage models.[10]
Signaling Pathways and Mechanisms of Action
The biological activities of cinnamaldehyde derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
Key Signaling Pathways Modulated by Cinnamaldehyde Derivatives
-
Antimicrobial: The electrophilic nature of the α,β-unsaturated aldehyde allows for covalent modification of bacterial proteins and enzymes, disrupting essential cellular functions. Cinnamaldehyde has also been reported to disrupt bacterial membrane integrity.[1]
-
Anticancer: Cinnamaldehyde and its derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[12][13] They have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][9] Furthermore, they can cause cell cycle arrest, often at the G2/M phase, by inhibiting proteins such as Cdc25B phosphatase.[5][7] The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce DNA damage and subsequent apoptosis.[5]
-
Anti-inflammatory: The primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][14] Cinnamaldehyde can also inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of potent pro-inflammatory cytokines.[10]
Experimental Protocols
A summary of common experimental methodologies used to evaluate the bioactivity of cinnamaldehyde derivatives is provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
A two-fold serial dilution of the cinnamaldehyde derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 10^5 CFU/mL).
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and the cytotoxic effects of compounds.
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the cinnamaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cells are treated with the cinnamaldehyde derivative and then lysed to extract total protein.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., caspase-3, PARP, NF-κB).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.[5]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex interactions of cinnamaldehyde derivatives within the cell, the following diagrams depict key signaling pathways and a general experimental workflow.
Figure 1: Simplified signaling pathway for the anticancer activity of cinnamaldehyde derivatives.
Figure 2: General experimental workflow for evaluating cinnamaldehyde derivatives.
References
- 1. sciforum.net [sciforum.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of dimeric cinnamaldehydes as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of p-bromo-beta-chlorocinnamaldehyde: A Comparative Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for p-bromo-beta-chlorocinnamaldehyde, focusing on its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited direct experimental data on this compound, this guide draws upon the well-established activities of structurally similar cinnamaldehyde derivatives. The performance of this class of compounds is compared with other known NF-κB inhibitors, supported by experimental data and detailed methodologies.
Hypothesized Mechanism of Action of this compound
Based on the known biological activities of cinnamaldehyde and its analogs, it is hypothesized that this compound functions as an anti-inflammatory agent by inhibiting the canonical NF-κB signaling pathway. Cinnamaldehydes are α,β-unsaturated aldehydes that can act as Michael acceptors, allowing them to covalently interact with nucleophilic residues on key signaling proteins. It is proposed that this compound targets components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and the subsequent transcription of pro-inflammatory genes. The presence of bromine and chlorine atoms on the phenyl ring and the β-carbon, respectively, is expected to modulate the electrophilicity and steric properties of the molecule, potentially influencing its potency and specificity.
Comparison with Alternative NF-κB Inhibitors
To validate and benchmark the potential efficacy of this compound, its hypothesized mechanism is compared with three well-characterized NF-κB inhibitors with distinct modes of action.
| Inhibitor | Target | Mechanism of Action |
| Parthenolide | IκB kinase (IKK) complex, p65 subunit | A sesquiterpene lactone that directly inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. It can also directly alkylate the p65 subunit, inhibiting its DNA binding.[1][2][3] |
| MG-132 | 26S Proteasome | A peptide aldehyde that acts as a potent, reversible inhibitor of the 26S proteasome. By blocking proteasomal activity, it prevents the degradation of phosphorylated IκBα, thus sequestering NF-κB in the cytoplasm.[4][5][6][7][8] |
| BAY 11-7082 | IκBα phosphorylation | An irreversible inhibitor of TNF-α-induced IκBα phosphorylation. While its exact molecular target is debated, it effectively prevents the activation and nuclear translocation of NF-κB.[9][10][11][12][13] |
Quantitative Comparison of Cinnamaldehyde Derivatives
While specific IC50 values for this compound are not yet available in the public domain, data for related cinnamaldehyde derivatives provide a valuable benchmark for their NF-κB inhibitory potential.
| Compound | Assay | Cell Line | IC50 |
| trans-cinnamaldehyde | NF-κB transcriptional activity | RAW 264.7 macrophages | 43 µM[14] |
| 2-methoxycinnamaldehyde | NF-κB transcriptional activity | RAW 264.7 macrophages | 31 µM[14] |
| 2'-hydroxycinnamaldehyde | NF-κB transcriptional activity | RAW 264.7 cells | 22 µM[15][16] |
| 2'-hydroxycinnamaldehyde | Nitric Oxide Production | RAW 264.7 cells | 8 µM[15][16] |
Experimental Protocols for Validating NF-κB Inhibition
To validate the mechanism of action of this compound and compare its efficacy, the following key experiments are recommended:
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of the compound on NF-κB-dependent gene transcription.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) that has been stably or transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or alkaline phosphatase).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a control inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Lysis and Reporter Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal reporter gene activity.
Western Blot for IκBα Phosphorylation and Degradation
Objective: To determine if the compound inhibits the signal-induced phosphorylation and subsequent degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or Jurkat cells) and pre-treat with the test compound.
-
Stimulation: Stimulate the cells with TNF-α or another appropriate agonist for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Immediately lyse the cells at each time point and prepare whole-cell extracts.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of p-IκBα to total IκBα and the extent of total IκBα degradation.
Immunofluorescence Microscopy for p65 Nuclear Translocation
Objective: To visualize and quantify the inhibition of the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture on Coverslips: Grow adherent cells (e.g., A549 or MCF-7) on glass coverslips.
-
Compound Treatment and Stimulation: Pre-treat the cells with the test compound, followed by stimulation with an NF-κB activator.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells to determine the extent of translocation and its inhibition by the compound.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for its validation.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mm-encapsulation.com [mm-encapsulation.com]
- 16. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for p-Bromo-β-Chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical methods for the quantification and validation of p-bromo-β-chlorocinnamaldehyde, a key intermediate in various synthetic processes. The cross-validation of analytical techniques is critical in drug development and manufacturing to ensure method robustness, reliability, and interchangeability. Here, we compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as potential methods for the analysis of this compound.
While direct comparative studies on p-bromo-β-chlorocinnamaldehyde are not extensively available in current literature, this guide outlines a proposed cross-validation protocol based on established analytical validation principles for similar halogenated aromatic compounds. The presented data is a representative expectation of performance for these methods.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of p-bromo-β-chlorocinnamaldehyde. These parameters are crucial for determining the suitability of a method for a specific application, such as impurity profiling, stability testing, or routine quality control.
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | High (Potential for co-elution) | Very High (Mass confirmation) |
| Robustness | High | Moderate |
Experimental Workflow
The logical flow for a comprehensive cross-validation of analytical methods for p-bromo-β-chlorocinnamaldehyde is depicted below. This workflow ensures that both methods are rigorously tested and compared against each other using the same batch of samples.
Caption: Cross-validation workflow for analytical methods.
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC-MS analyses are provided below. These protocols serve as a starting point and may require further optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of p-bromo-β-chlorocinnamaldehyde.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples and standards are dissolved in acetonitrile to a suitable concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides higher specificity and sensitivity, which is particularly useful for identifying and quantifying trace levels of p-bromo-β-chlorocinnamaldehyde.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of p-bromo-β-chlorocinnamaldehyde.
-
-
Sample Preparation: Samples and standards are dissolved in a volatile solvent such as dichloromethane or ethyl acetate.
Signaling Pathway for Method Selection
The decision to use a particular analytical method often depends on the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting between HPLC and GC-MS for the analysis of p-bromo-β-chlorocinnamaldehyde.
Caption: Decision pathway for analytical method selection.
Efficacy of p-Bromo-β-Chlorocinnamaldehyde Compared to Commercial Biocides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of p-bromo-β-chlorocinnamaldehyde and its derivatives against a panel of common microorganisms, benchmarked against widely used commercial biocides. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers in drug development and microbiology.
Executive Summary
Halogenated derivatives of cinnamaldehyde, including p-bromo-β-chlorocinnamaldehyde, have demonstrated significant antimicrobial properties. This guide synthesizes available minimum inhibitory concentration (MIC) data to compare the efficacy of these compounds with that of commercial biocides such as quaternary ammonium compounds (QACs), glutaraldehyde, and isothiazolinones. The evidence suggests that brominated cinnamaldehyde derivatives exhibit potent activity, particularly against certain bacterial and fungal species. The primary mechanism of action for cinnamaldehyde and its derivatives is believed to be the inhibition of the FtsZ protein, a key component in bacterial cell division.[1]
Quantitative Efficacy Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of p-bromo-β-chlorocinnamaldehyde and related compounds against various microorganisms, alongside the efficacy of common commercial biocides. Data has been compiled from multiple sources and should be interpreted with consideration of potential variations in experimental methodologies.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Acinetobacter baumannii |
| p-Bromocinnamaldehyde | - | ~111.5 | - | - |
| 4-Bromophenyl-substituted cinnamaldehyde analog | No activity reported | - | No activity reported | 32[1] |
| Commercial Biocides | ||||
| Benzalkonium Chloride (QAC) | 4 | 0.5 - 4 | 16 - 128 | - |
| Glutaraldehyde | 32 - 64 | < 2 (within 1 min) | 64 - 128 | - |
| Isothiazolinones (CMIT/MIT) | 245 | - | - | - |
Note: The MIC for p-bromocinnamaldehyde against S. aureus was converted from ~0.5 mM based on a molecular weight of 227.08 g/mol .[2]
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Compound | Candida albicans |
| 4-Bromocinnamaldehyde | Strong antibiofilm activity reported, planktonic MIC not specified. |
| Commercial Biocides | |
| Benzalkonium Chloride (QAC) | - |
| Glutaraldehyde | Effective (time-kill)[3] |
| Isothiazolinones (MIT) | 41[4] |
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of effective biocidal agents. Below is a comparison of the proposed mechanisms for cinnamaldehyde derivatives and major commercial biocides.
p-Bromo-β-Chlorocinnamaldehyde and Derivatives:
The primary proposed mechanism of action for cinnamaldehyde and its derivatives is the inhibition of the bacterial cell division protein FtsZ.[1] This protein is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation of the bacteria and ultimately cell death. The addition of a bromine atom to the cinnamaldehyde structure is thought to enhance its electrophilicity, potentially increasing its interaction with biological targets.[5]
Commercial Biocides:
-
Quaternary Ammonium Compounds (QACs): These cationic surfactants disrupt the cytoplasmic membrane of bacteria and the plasma membrane of yeast.[6] Their positively charged nitrogen atom interacts with negatively charged phospholipids in the cell membrane, leading to membrane disorganization, leakage of intracellular components, and eventual cell lysis.
-
Glutaraldehyde: This dialdehyde acts as a potent cross-linking agent. It reacts with and cross-links proteins and peptidoglycan in the bacterial cell wall and membrane, as well as intracellular proteins and nucleic acids.[7] This extensive cross-linking inactivates essential enzymes and disrupts cellular functions, leading to rapid cell death.
-
Isothiazolinones: The antimicrobial activity of isothiazolinones stems from their ability to inhibit key enzymes necessary for microbial life.[4] They achieve this through a two-step mechanism: rapid inhibition of metabolic pathways involving dehydrogenase enzymes, followed by irreversible cell damage through the destruction of protein thiols and the production of free radicals.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative Mechanisms of Action of Biocides.
Caption: Generalized Experimental Workflow for MIC Determination.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a biocide using the broth microdilution method, based on standard laboratory practices.
1. Preparation of Materials:
-
Microorganisms: Pure cultures of the test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans) are grown overnight in appropriate liquid culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) at their optimal growth temperatures. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Biocides: Stock solutions of the test biocides (p-bromo-β-chlorocinnamaldehyde and commercial biocides) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the appropriate culture medium to achieve a range of concentrations.
2. Broth Microdilution Assay:
-
A 96-well microtiter plate is used for the assay.
-
Each well, except for the negative control, is inoculated with the standardized microbial suspension.
-
The serially diluted biocides are added to the wells to achieve the final desired concentrations.
-
Control wells are included: a positive control (microorganisms with no biocide) and a negative control (medium only).
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
3. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the biocide that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
4. Neutralization:
-
It is crucial to ensure that the observed antimicrobial effect is not due to the bacteriostatic or fungistatic carryover of the biocide into the subculture medium. A neutralization step should be performed by adding a suitable neutralizer to the wells before subculturing to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
This generalized protocol provides a framework for conducting efficacy studies. For regulatory purposes, specific standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.
References
- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Evaluation of the antimicrobial effect and toxicity of glutaraldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Promising Bioactivity of Halogenated Cinnamaldehydes: An In Vitro and In Vivo Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of halogenated cinnamaldehyde derivatives. It aims to shed light on the correlation between their in vitro efficacy and in vivo potential, with a particular focus on antimicrobial applications. Due to a lack of specific experimental data for p-bromo-beta-chlorocinnamaldehyde, this guide utilizes data from closely related bromo- and chloro-cinnamaldehyde derivatives to provide a valuable comparative reference.
The introduction of halogen atoms to the cinnamaldehyde scaffold has been shown to significantly modulate its biological activity, often leading to enhanced antimicrobial potency. Understanding the interplay between these structural modifications and their effects in both laboratory assays and living organisms is crucial for the development of new therapeutic agents. This guide synthesizes available data to facilitate a deeper understanding of this promising class of compounds.
Quantitative Data Summary
The following table summarizes the in vitro antimicrobial and cytotoxic activities of various halogenated cinnamaldehyde derivatives against different microbial strains and mammalian cell lines. This data highlights the potential of halogenation to enhance the desired biological effects.
| Compound | Target Organism/Cell Line | Assay Type | Result (e.g., MIC, IC50) | Reference |
| trans-4-Bromocinnamaldehyde | Escherichia coli | Antimicrobial | Potentially increased bacteriostatic effects hypothesized | [1] |
| Staphylococcus aureus | Antimicrobial | Potentially increased bacteriostatic effects hypothesized | [1] | |
| Caenorhabditis elegans | Anthelmintic | Active at 20 µg/mL | [2] | |
| alpha-Bromocinnamaldehyde (Br-CA) | Escherichia coli (including persisters) | Bactericidal | 200 µg/mL completely killed all cells | [3] |
| 3-Chlorocinnamaldehyde | Mushroom tyrosinase | Enzyme Inhibition | Reversible inhibitor | [4] |
| Cancer cell lines | Cytotoxicity | Enhances cisplatin cytotoxicity | [4] | |
| 3,4-Dichlorocinnamaldehyde | MRC-5 cells | Cytotoxicity | IC₅₀ value of 22±1 μM | [4] |
| 4-Chlorocinnamaldehyde | Candida albicans DAY185 | Antibiofilm | 99% inhibition at 100 µg/mL | [2] |
| Caenorhabditis elegans | Anthelmintic | Active at 20 µg/mL | [2] | |
| Di-chlorinated cinnamaldehyde analog (6) | Mammalian cells | Cytotoxicity | Devoid of cytotoxicity | [5] |
| Caenorhabditis elegans | Toxicity | No adverse activity observed | [5] | |
| Cinnamaldehyde (Reference) | MRC-5 cells | Cytotoxicity | IC₅₀ value of 77±22 μM | [4] |
| Escherichia coli | Antimicrobial | MIC 1 mg/mL | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for assessing the activity of cinnamaldehyde derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., approximately 5 × 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Mammalian cells (e.g., HepG2, MRC-5) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell viability) is then calculated.
In Vivo Toxicity Assay (Caenorhabditis elegans Model)
C. elegans is a valuable in vivo model for preliminary toxicity screening due to its genetic tractability and well-characterized biology.
-
Worm Synchronization: A population of age-synchronized worms (e.g., L4 larvae) is prepared.
-
Compound Exposure: The synchronized worms are exposed to different concentrations of the test compound in a liquid medium or on solid agar plates.
-
Observation: The worms are observed over a period of time for various endpoints, including mortality, developmental abnormalities, and behavioral changes.
-
Data Analysis: The percentage of survival or the prevalence of adverse effects is quantified to assess the in vivo toxicity of the compound.[5]
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a general experimental workflow and a proposed mechanism of action for cinnamaldehyde derivatives.
Caption: Experimental workflow for evaluating halogenated cinnamaldehydes.
Caption: Proposed mechanism of action via FtsZ inhibition.
Discussion and Future Directions
The available data strongly suggests that halogenation of the cinnamaldehyde structure is a viable strategy for enhancing its antimicrobial properties. For instance, alpha-bromocinnamaldehyde has demonstrated potent bactericidal activity against persistent forms of E. coli, a significant advantage in combating chronic infections.[3] Similarly, chloro-substituted derivatives have shown promising antibiofilm and anthelmintic activities.[2]
A critical aspect of drug development is the therapeutic window, the range between the effective dose and a dose that causes toxicity. While some halogenated derivatives, such as 3,4-dichlorocinnamaldehyde, exhibit increased cytotoxicity compared to the parent compound, others, like a di-chlorinated analog, have been found to be non-toxic in both in vitro and in vivo models.[4][5] This highlights the importance of specific substitution patterns in determining the overall safety profile.
The proposed mechanism of action for cinnamaldehyde involves the inhibition of the bacterial cell division protein FtsZ.[5] It is plausible that halogenated derivatives share this mechanism, with the electron-withdrawing nature of halogens potentially enhancing the interaction with the target protein.
References
- 1. Isolation and bromination of cinnamaldehyde for enhanced antimicrobial activity | Poster Board #960 - American Chemical Society [acs.digitellinc.com]
- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of p-Bromo-beta-chlorocinnamaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of p-Bromo-beta-chlorocinnamaldehyde, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClO | PubChem[4] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Based on similar compounds[1][2][3] |
Proper Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general best practices for handling halogenated hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile rubber or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[5]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[6] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[6][7]
Step 3: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound with non-sparking tools and place it directly into the designated halogenated organic waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Solutions:
-
If the compound is in solution with a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution should be collected in the "Halogenated Organic Waste" container.
-
If dissolved in a non-halogenated solvent, it should still be disposed of as halogenated waste due to the presence of the bromine and chlorine atoms in the compound itself.
-
Step 4: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals. Ensure the container is kept closed except when adding waste.
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. PubChemLite - this compound (C9H6BrClO) [pubchemlite.lcsb.uni.lu]
- 5. α-溴肉桂醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde
This guide provides immediate, essential safety and logistical information for handling p-Bromo-beta-chlorocinnamaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling.[4][5] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][6] |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex) or a 100% cotton lab coat should be worn and fully buttoned.[4][7] This provides a barrier against splashes and contact with the skin. |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required. |
| Foot Protection | Closed-toe shoes | Shoes that completely cover the foot are mandatory in the laboratory to protect against spills.[4][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Protocol:
-
Preparation:
-
Handling:
-
Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
Keep the container of this compound tightly closed when not in use.[1]
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Management Diagram
Caption: Waste segregation and disposal pathway.
Protocol:
-
Waste Segregation:
-
Solid Waste: Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.
-
-
Disposal:
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. uah.edu [uah.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
